molecular formula C10H15BF4N2O2 B3040913 Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate CAS No. 252280-73-2

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Cat. No.: B3040913
CAS No.: 252280-73-2
M. Wt: 282.05 g/mol
InChI Key: LSCCAANLACYLRF-UHFFFAOYSA-N
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Description

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is a useful research compound. Its molecular formula is C10H15BF4N2O2 and its molecular weight is 282.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O2.BF4/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;2-1(3,4)5/h4-7H,8H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCCAANLACYLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure Analysis of Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive structural and analytical framework for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (CAS: 252280-73-2).[1] As a quaternary ammonium salt featuring a highly electron-deficient nitrobenzyl moiety and a non-coordinating tetrafluoroborate anion, this compound presents unique challenges in characterization and stability profiling.[1] This document outlines the theoretical molecular properties, spectroscopic signatures (NMR, IR, MS), and rigorous purity assessment protocols required for its use in high-precision organic synthesis and supramolecular chemistry.[1]

Molecular Composition & Theoretical Properties[1]

Understanding the fundamental physicochemical constants is the first step in any rigorous analytical workflow.[1] The presence of the tetrafluoroborate anion (


) significantly alters solubility and stability compared to halide analogs.[1]
PropertySpecification
IUPAC Name

-Trimethyl-1-(4-nitrophenyl)methanaminium tetrafluoroborate
Common Name Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate
CAS Number 252280-73-2
Molecular Formula

Molecular Weight 282.04 g/mol
Cation Mass 195.24 Da (

)
Anion Mass 86.80 Da (

)
Physical State White to off-white crystalline solid
Solubility High: Acetonitrile, DMSO, DMF; Low: Diethyl ether, Hexanes

Synthesis Context & Impurity Profiling

To analyze a sample effectively, one must understand its origin.[1] The synthesis typically follows a Menshutkin reaction or an Anion Exchange pathway.[1] Each introduces specific impurity risks that the analytical protocol must detect.

Synthesis Pathways
  • Direct Quaternization : Reaction of 4-nitrobenzyl bromide with trimethylamine, followed by anion exchange (e.g., using

    
     or 
    
    
    
    ).[1]
  • Methylation : Reaction of 4-nitrobenzyl dimethylamine with a methylating agent (e.g., Trimethyloxonium tetrafluoroborate).[1]

Critical Impurities[1]
  • Precursor Halides : Residual bromide/chloride from the starting benzyl halide (detectable via Silver Nitrate test or Ion Chromatography).[1]

  • Free Amines : Unreacted trimethylamine or degradation products (detectable via pH analysis or GC-MS).[1]

  • Hydrolysis Products : 4-Nitrobenzyl alcohol (if exposed to moisture/base).[1]

Visualization: Synthesis & Impurity Logic

SynthesisLogic Start Precursors (4-Nitrobenzyl halide + TMA) Reaction Menshutkin Reaction Start->Reaction Intermediate Halide Salt (Intermediate) Reaction->Intermediate Impurity2 Impurity: Free Amines Reaction->Impurity2 Incomplete Conversion Exchange Anion Exchange (HBF4 / AgBF4) Intermediate->Exchange Impurity1 Impurity: Residual Halides Intermediate->Impurity1 Incomplete Exchange Product Target BF4 Salt Exchange->Product

Figure 1: Synthesis workflow highlighting the origin of critical impurities (halides and amines) that necessitate specific analytical checks.

Spectroscopic Analysis Protocols

This section details the expected spectral data. As a Senior Scientist, rely on these specific shifts to validate structural integrity.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum in DMSO-

is characterized by the strong electron-withdrawing nature of the nitro group and the positive charge on the nitrogen.[1]
  • Solvent : DMSO-

    
     (Preferred for solubility).[1]
    
  • Internal Standard : TMS (0.00 ppm).[1]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Ortho to

)
8.30 – 8.40Doublet (

Hz)
2HDeshielded by

group (anisotropic & inductive effect).[1]
Aromatic (Meta to

)
7.80 – 7.90Doublet (

Hz)
2HDeshielded by cationic center, but less than ortho protons.[1]
Benzylic

4.60 – 4.75Singlet2HSignificant deshielding due to direct attachment to

.[1]
Trimethyl Ammonium 3.05 – 3.15Singlet9HCharacteristic strong singlet for

.

Validation Check : The integration ratio must be exactly 2:2:2:9 . Any deviation in the 3.0-3.5 region suggests residual trimethylamine or solvent contamination.[1]

Vibrational Spectroscopy (FT-IR)

The infrared spectrum confirms the functional groups and the counter-ion identity.[1]

  • Method : ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • C-H Stretch : ~3000-2900 cm

    
     (Weak, Alkyl/Aromatic).
    
  • Nitro Group (

    
    ) :
    
    • Asymmetric Stretch: 1530 ± 10 cm

      
        (Strong).[1]
      
    • Symmetric Stretch: 1350 ± 10 cm

      
        (Strong).[1]
      
  • Tetrafluoroborate (

    
    ) :
    
    • B-F Stretch: 1000 – 1100 cm

      
        (Very broad, strong band).[1] This is diagnostic for the anion exchange success.[1]
      
  • C=C Aromatic : ~1600 cm

    
    .
    
Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) in Positive Mode is the gold standard for quaternary ammonium salts.[1]

  • Target Ion (

    
    ) : 
    
    
    
    195.1 (Cation only).[1]
  • Anion Check (Negative Mode) :

    
    87.0  (
    
    
    
    ).
  • Fragmentation : High collision energy may show loss of trimethylamine (

    
    , 59 Da) to yield the 4-nitrobenzyl carbocation (
    
    
    
    136).[1]

Quality Control & Purity Assessment

A single analytical method is insufficient.[1] We employ an orthogonal approach combining HPLC for organic purity and IC for ionic purity.[1]

HPLC Method (Reverse Phase)

Standard C18 columns often fail to retain quaternary ammonium salts due to charge repulsion.[1] Use an Ion-Pairing Reagent .[1]

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A : Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Octanesulfonic acid (Ion pairing).[1]

  • Mobile Phase B : Acetonitrile.[1]

  • Gradient : 5% B to 95% B over 15 min.

  • Detection : UV at 270 nm (Nitrobenzyl chromophore).[1]

Ion Chromatography (IC)

Crucial for quantifying the efficiency of the halide-to-tetrafluoroborate exchange.[1]

  • Objective : Quantify residual Bromide (

    
    ) or Chloride (
    
    
    
    ).[1]
  • Limit : < 0.5% w/w Halide content is the standard for "Electrochemical Grade".[1]

Visualization: Analytical Workflow

AnalyticalWorkflow cluster_ID Identity Verification cluster_Purity Purity Quantification Sample Sample: Trimethyl(4-nitrobenzyl)ammonium BF4 NMR 1H NMR (DMSO-d6) Sample->NMR IR FT-IR (BF4 band @ 1050 cm-1) Sample->IR MS ESI-MS (+) m/z 195.1 Sample->MS HPLC HPLC (Ion Pair) Organic Purity >98% Sample->HPLC IC Ion Chromatography Halide Content <0.5% Sample->IC Valid CERTIFIED REFERENCE MATERIAL NMR->Valid Integrals Correct HPLC->Valid Single Peak

Figure 2: The "Self-Validating" analytical workflow. Identity is triangulated via NMR/IR/MS, while purity is rigorously defined by HPLC and IC.[1]

Safety & Handling

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319).[1]

  • Stability : Hygroscopic.[1][2] Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or caking.[1]

  • Thermal : Avoid temperatures >150°C; quaternary ammonium tetrafluoroborates can decompose releasing

    
     and alkyl fluorides.[1]
    

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 12621, Tetramethylammonium tetrafluoroborate. (Used for general cation/anion spectral comparisons).[1] Retrieved from [Link]

Sources

Physicochemical properties of p-nitrobenzyl trimethyl ammonium salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties & Applications of p-Nitrobenzyl Trimethyl Ammonium Salts Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

From Molecular Architecture to Bio-Affinity Applications

Executive Summary

The p-nitrobenzyl trimethyl ammonium (p-NBTMA) cation represents a critical structural motif in bio-organic chemistry and electrochemical sensing. Unlike its lipophilic surfactant cousins (e.g., CTAB), p-NBTMA is a short-chain, rigid aromatic probe. Its utility is defined by two opposing molecular forces: the strong electron-withdrawing nature of the nitro group (


) and the permanent positive charge of the quaternary ammonium head.

This guide provides a comprehensive analysis of p-NBTMA salts (typically chloride or bromide), detailing their synthesis, spectroscopic signatures, electrochemical behavior, and their pivotal role as affinity labels for the anionic subsite of acetylcholinesterase (AChE).

Molecular Architecture & Physicochemical Profile

The p-NBTMA salt consists of a benzylic scaffold linking a nitro-aromatic system to a quaternary nitrogen center. This structure creates a "push-pull" electronic environment, although the methylene bridge insulates the resonance effects between the two functional groups.

Key Physicochemical Data

Note: Data below distinguishes the salt from its neutral precursor, 4-nitrobenzyl bromide.[1]

Propertyp-Nitrobenzyl Trimethyl Ammonium Bromide/Chloridep-Nitrobenzyl Bromide (Precursor)
CAS Number 5350-96-9 (Chloride)100-11-8
Formula


Molecular Weight ~230.69 g/mol (Cl salt)216.03 g/mol
Solubility High (Water, Methanol, DMSO)Low (Water), High (Organic Solvents)
Melting Point Decomposition > 200°C (Typical of QACs)99–100°C
Appearance White to Off-White Hygroscopic SolidPale Yellow Crystalline Solid
Reactivity Electrochemical reduction, Ion exchangeNucleophilic substitution (Lachrymator)
Spectroscopic Signatures (Self-Validation)

When characterizing the synthesized salt, look for these diagnostic signals to confirm quaternization and purity.

  • 
    -NMR (D
    
    
    
    O or DMSO-
    
    
    ):
    • 
       ~3.1–3.4 ppm (s, 9H):  The "trimethyl" singlet. This is the hallmark of the quaternary nitrogen. It will be sharp and distinct.
      
    • 
       ~4.7–5.0 ppm (s, 2H):  The benzylic methylene (
      
      
      
      ). This signal is significantly deshielded compared to the precursor (which appears ~4.5 ppm) due to the cationic nitrogen.
    • 
       ~7.8–8.4 ppm (dd, 4H):  The aromatic 
      
      
      
      system. The nitro group pushes the ortho-protons downfield (>8.0 ppm).
  • UV-Vis Spectroscopy:

    • 
       ~265–275 nm:  Characteristic absorption of the p-nitrophenyl chromophore. The extinction coefficient (
      
      
      
      ) is typically high (
      
      
      ), making it a sensitive tag for concentration determination.

Synthesis Protocol: The Menshutkin Reaction

The synthesis involves the nucleophilic substitution of the bromide leaving group by trimethylamine. This is an


 reaction.
Reagents & Safety
  • Precursor: 4-Nitrobenzyl bromide (Warning: Potent Lachrymator/Tear Gas. Handle only in a fume hood).

  • Nucleophile: Trimethylamine (33% in ethanol or anhydrous gas).

  • Solvent: Anhydrous Acetone or Acetonitrile (Promotes precipitation of the salt).

Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 4-nitrobenzyl bromide in 20 mL of anhydrous acetone in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add 12 mmol (1.2 eq) of trimethylamine dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Observation: The solution should become cloudy as the quaternary salt is insoluble in acetone.

  • Isolation: Filter the white precipitate under vacuum.

  • Purification (Critical Step): Wash the filter cake copiously with cold diethyl ether to remove unreacted benzyl bromide.

  • Drying: Dry in a vacuum desiccator over

    
     (The salt is hygroscopic).
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 4-Nitrobenzyl Bromide (Dissolved in Acetone) React Add Trimethylamine (Nucleophilic Attack) Start->React 0°C, Stirring Precip Precipitation of Salt (Insoluble in Acetone) React->Precip SN2 Mechanism Filter Vacuum Filtration Precip->Filter Wash Ether Wash (Removes unreacted bromide) Filter->Wash Purification Dry Final Product: p-NBTMA Salt Wash->Dry Vacuum Desiccation

Caption: Figure 1. Synthesis workflow for p-NBTMA salts via Menshutkin reaction. Note the critical ether wash step to remove lachrymatory precursors.

Electrochemical Properties

The nitro group on the p-NBTMA scaffold is electroactive. This property allows the molecule to be used as a redox probe or in the development of electrochemical sensors.

Reduction Mechanism

In aqueous buffers (pH 4–7), the reduction occurs at a glassy carbon or mercury electrode.

  • 4-Electron Reduction: The nitro group (

    
    ) is reduced to the hydroxylamine (
    
    
    
    ).
  • 2-Electron Reduction (Acidic media): Further reduction to the amine (

    
    ).
    

The cationic head group (


) shifts the reduction potential (

) to less negative values compared to non-charged nitro-aromatics, due to the inductive electron-withdrawing effect of the positive pole stabilizing the radical anion intermediate.
Electrochemical Pathway Visualization

Electrochem Nitro Nitro (-NO2) Radical Nitro Radical Anion (-NO2•-) Nitro->Radical +1e- Nitroso Nitroso (-NO) Radical->Nitroso +1e-, +2H+ (-H2O) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine (-NH2) Hydroxyl->Amine +2e-, +2H+ (Acidic pH)

Caption: Figure 2. Stepwise electrochemical reduction of the nitro group. The 4e- reduction to hydroxylamine is the dominant process in neutral media.

Biological Application: AChE Affinity Labeling

The primary utility of p-NBTMA in drug discovery is its interaction with Acetylcholinesterase (AChE) . It acts as a structural mimic of acetylcholine but with distinct binding kinetics.

Mechanism of Action

AChE possesses a deep "active site gorge."

  • Cation-Pi Interaction: The quaternary ammonium head of p-NBTMA binds to the Anionic Subsite (Trp86 in Torpedo AChE) via cation-

    
     interactions.
    
  • Steric/Electronic Probe: Unlike acetylcholine, p-NBTMA is not rapidly hydrolyzed. It acts as a reversible competitive inhibitor (

    
     in the micromolar range).
    
  • Affinity Labeling: Derivatives of p-NBTMA (e.g., diazonium analogs or when used with photo-activatable groups) can covalently modify the active site, allowing researchers to map the gorge topology.

Protocol: Determination of Binding Constant ( )

To validate p-NBTMA as a probe in your assay:

  • Assay Setup: Use the standard Ellman’s reagent (DTNB) assay.

  • Substrate: Acetylthiocholine (ATCh) at

    
     concentration (~0.1 mM).
    
  • Inhibitor: Prepare serial dilutions of p-NBTMA (e.g.,

    
     to 
    
    
    
    M).
  • Measurement: Monitor absorbance at 412 nm (formation of TNB anion).

  • Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The intersection point gives
    
    
    .

References

  • Synthesis & Reactivity: The Menshutkin reaction and properties of benzyl ammonium salts.

    • Source:

  • Electrochemical Reduction: Mechanism of nitro-group reduction in organic salts.

    • Source: (Contextual reference on nitro-reduction mechanisms).

  • AChE Interaction: Binding of quaternary ligands to arom

    • Source:

  • Precursor Safety: Handling of 4-nitrobenzyl bromide.

    • Source:

Sources

Thermal Stability and Decomposition Kinetics of Benzyl Ammonium Tetrafluoroborates: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The thermal stability of organic ammonium salts is a critical parameter dictating their viability in high-temperature material processing, catalysis, and solid-state pharmaceutical formulations. Among these, benzylammonium tetrafluoroborate (


) and its substituted derivatives have emerged as highly stable, multifunctional agents. From acting as latent curatives in advanced epoxy resins to serving as defect-passivating agents in inverted perovskite solar cells, the unique thermal profile of the 

salt enables precise control over reaction kinetics and operational longevity.

This whitepaper synthesizes the fundamental thermodynamic principles governing the stability of benzylammonium tetrafluoroborates, details the causality behind their thermal decomposition, and provides self-validating experimental protocols for evaluating their thermogravimetric properties.

Mechanistic Insights: The Causality of Thermal Stability

The thermal robustness of benzylammonium tetrafluoroborate is not an emergent property; it is the direct consequence of specific supramolecular and electrostatic interactions.

The Role of the Tetrafluoroborate Anion

Unlike halides (


, 

,

), which are highly nucleophilic and prone to oxidation at elevated temperatures, the tetrafluoroborate (

) anion is weakly coordinating. It stabilizes the benzylammonium cation through a robust, three-dimensional

hydrogen-bonding network[1]. This network acts as a thermodynamic sink. Before the organic cation can volatilize or degrade, the applied thermal energy must first overcome the lattice energy of these hydrogen bonds. Consequently, the onset decomposition temperature (

) of benzylammonium tetrafluoroborates is significantly pushed upward, often exceeding 180 °C.
Substituent Effects on the Benzyl Ring

The thermal decomposition point can be synthetically tuned via ring substitution. For instance, introducing highly electronegative trifluoromethyl (


) groups, as seen in 3,5-bis(trifluoromethyl)benzylammonium tetrafluoroborate, increases the steric hindrance and alters the electron density of the aromatic ring. This modification suppresses the deprotonation equilibrium of the ammonium group, effectively inhibiting the primary decomposition pathway and yielding materials capable of withstanding 85 °C operational stress for over 1000 hours in photovoltaic applications[2].

Decomposition_Pathway A Benzylammonium Tetrafluoroborate [C7H10N+ BF4-] B Thermal Activation (Overcoming N-H···F Lattice Energy) A->B C Proton Transfer / Dissociation [C7H9N] + [HBF4] B->C D Volatilization (Benzylamine Gas Release) C->D E Anion Degradation [HF] + [BF3] Gas Release C->E

Caption: Mechanistic pathway of thermal decomposition for benzylammonium tetrafluoroborate.

Quantitative Data: Thermal Properties Comparison

To facilitate material selection, the following table summarizes the thermal decomposition points (


) and melting transitions of various benzylammonium tetrafluoroborate derivatives across different industrial applications.
Compound VariantCounterion

(Onset Temp, °C)
Primary Mechanism of StabilityApplication Context
Unsubstituted Benzylammonium

~180 - 200Strong

hydrogen bonding
3[3]
3,5-bis(trifluoromethyl)benzylammonium

> 220Fluorine electronegativity & steric shielding2[2]
Triethyl-[3,4,5-tris(decyloxy)benzyl]ammonium

185 - 195Hydrophobic shielding by decyloxy chains4[4]
4-Iodoanilinium (Crown Ether Complex)

> 150Supramolecular rotator-stator locking1[1]

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in material characterization, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: High-Fidelity TGA/DSC Determination of Decomposition Kinetics

Objective: Accurately determine the thermal decomposition onset (


) of benzylammonium tetrafluoroborate while eliminating false positives caused by solvent evaporation.

Causality & Rationale: The choice of a 10 °C/min heating rate is not arbitrary; it balances thermal equilibrium within the micro-crucible against the kinetic lag of decomposition. A faster rate artificially inflates


, while a slower rate broadens the derivative peak, reducing resolution. Furthermore, running simultaneous Differential Scanning Calorimetry (DSC) acts as a self-validating check: if a mass loss event on the TGA curve lacks a corresponding endothermic peak on the DSC curve (representing the enthalpy of volatilization/dissociation), the system flags potential baseline drift or crucible contamination.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 3.0 to 5.0 mg of high-purity benzylammonium tetrafluoroborate into a pre-tared alumina (

    
    ) crucible. Note: Alumina is chosen over platinum to prevent catalytic degradation of the 
    
    
    
    anion.
  • Atmosphere Purge: Load the crucible into the TGA/DSC instrument and purge with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min for 15 minutes. Causality: 
    
    
    
    prevents oxidative degradation, isolating pure thermal dissociation.
  • Moisture Elimination (Self-Validation Step): Ramp the temperature to 100 °C at 20 °C/min and hold isothermally for 10 minutes. Any mass loss recorded here is flagged as residual moisture or solvent, effectively isolating the true decomposition curve.

  • Thermal Ramping: Ramp the temperature from 100 °C to 500 °C at a strict rate of 10 °C/min.

  • Data Acquisition & Analysis: Record the mass loss (TGA) and heat flow (DSC). The true

    
     is defined as the intersection of the extrapolated baseline and the tangent of the maximum gradient of the primary mass loss step.
    

TGA_Workflow N1 1. Sample Preparation (3-5 mg in Alumina Crucible) N2 2. Inert Purge (N2 at 50 mL/min) N1->N2 N3 3. Moisture Elimination (Isotherm at 100 °C for 10 min) N2->N3 N4 4. Thermal Ramping (10 °C/min to 500 °C) N3->N4 N5 5. TGA/DSC Cross-Validation (Endothermic peak matching) N4->N5

Caption: Workflow for Thermogravimetric and Differential Scanning Calorimetry Analysis.

Protocol 2: Integration into Perovskite Precursors for Thermal Stress Testing

Objective: Utilize the thermal stability of substituted benzylammonium tetrafluoroborates to passivate defects in perovskite solar cells without degrading during the annealing phase[2].

Step-by-Step Methodology:

  • Precursor Formulation: Dissolve the primary perovskite components (e.g.,

    
    , 
    
    
    
    ) in a DMF/DMSO solvent mixture.
  • Additive Doping: Add 0.5 mol% of 3,5-bis(trifluoromethyl)benzylammonium tetrafluoroborate to the precursor solution. Causality: The

    
     anion interacts with undercoordinated 
    
    
    
    ions, while the bulky organic cation sits at the grain boundaries.
  • Spin-Coating: Deposit the solution onto the substrate via spin-coating at 4000 rpm for 30 seconds, utilizing an anti-solvent drip (e.g., chlorobenzene) at the 20-second mark to induce rapid crystallization.

  • Thermal Annealing (Self-Validating Step): Anneal the film at 150 °C for 15 minutes. Validation: Because the

    
     of the additive is >220 °C, the additive remains intact during this step. If the film turns yellow, it indicates premature decomposition of the primary perovskite phase, validating that the additive concentration is too low to provide adequate thermodynamic stabilization.
    
  • Aging Test: Subject the completed device to ISOS-L-3 protocols (85 °C, 50% relative humidity, under maximum power point tracking) to verify long-term thermal stability[2].

Conclusion

Benzylammonium tetrafluoroborates represent a highly versatile class of organic salts characterized by exceptional thermal stability. By leveraging the weak coordination and strong hydrogen-bonding capabilities of the


 anion, researchers can deploy these molecules in environments exceeding 150 °C. Whether utilized as latent curatives that activate only upon reaching specific thermal thresholds[3], or as robust passivating agents that prevent ion migration in photovoltaic devices[2], understanding their precise decomposition kinetics is paramount. By adhering to the self-validating TGA/DSC protocols outlined in this guide, scientists can confidently integrate these materials into next-generation drug delivery systems and advanced optoelectronics.

References

  • High efficiency and stable inverted perovskite solar cells enabled by a multifunctional organic salt additive Source: ResearchGate / Science Advances URL:[Link]

  • WO2016185209A1 - Curing compositions Source: Google Patents URL
  • Liquid-Crystalline Dye-Sensitized Solar Cells: Design of Two-Dimensional Molecular Assemblies for Efficient Ion Transport and Thermal Stability Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • Growth and Property Investigations of Two Organic–Inorganic Hybrid Molecular Crystals with High Thermal Stability Source: Semantic Scholar / Crystals URL:[Link]

  • Alkyl and dialkylammonium tetrafluoroborate catalyzed cis–trans isomerization Source: National Taiwan University (NTU) Repository URL:[Link]

Sources

Electronic Modulation of Benzyl Ammonium Salts: The Nitro Group Effect

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of small-molecule drugs and phase-transfer catalysts, the benzyl ammonium moiety (


) serves as a critical cationic pharmacophore and reactive intermediate. This guide provides a rigorous analysis of how the nitro group (

)
—a quintessential electron-withdrawing group (EWG)—modulates the physicochemical and reactive properties of these salts. Unlike direct anilinium systems, benzyl ammonium salts possess a methylene spacer that insulates resonance effects, making inductive (

)
and field effects the dominant electronic vectors. This document details the quantitative shifts in acidity (

), nucleophilic susceptibility, and solid-state packing induced by ortho-, meta-, and para-nitro substitution.

Theoretical Framework: Electronic Vectors

To engineer specific reactivity or binding affinity, one must quantify the electronic influence of the substituent.[1] The nitro group acts as a "sledgehammer" in electronic terms, but its force is dampened by the benzylic methylene group.

The Insulation Effect & Hammett Correlation

In anilinium ions (


), the nitrogen lone pair (in the conjugate base) conjugates directly with the ring. In benzyl ammonium salts (

), the methylene group (

) interrupts this

-system conjugation. Therefore, the electronic influence is primarily transmitted via:
  • Inductive Effect (

    
    ):  Electron pull through the 
    
    
    
    -bond framework.
  • Field Effect (

    
    ):  Through-space electrostatic interaction (critical in ortho substitution).
    

The dissociation of benzyl ammonium ions follows the Hammett equation:



  • Reaction Constant (

    
    ):  For the dissociation of benzyl ammonium ions in water (
    
    
    
    ),
    
    
    . This is significantly lower than anilinium dissociation (
    
    
    ), confirming the insulating effect of the methylene spacer. The positive sign indicates that EWGs (like
    
    
    ) facilitate dissociation (lower
    
    
    ).
  • Substituent Constant (

    
    ): 
    
    • Para (

      
      ):  Strong withdrawal.
      
    • Meta (

      
      ):  Purely inductive/field; slightly weaker than para but comparable due to lack of resonance transmission.
      
Visualization of Electronic Vectors

ElectronicVectors cluster_legend Vector Legend Nitro Nitro Group (-NO2) (Source of EWG) Ring Benzene Ring (Transmission Medium) Nitro->Ring Inductive (-I) & Resonance (-R) Ammonium Ammonium (-NH3+) (Reaction Center) Nitro->Ammonium Field Effect (Through Space) (Dominant in Ortho) Spacer Methylene (-CH2-) (Insulator) Ring->Spacer Attenuated -I Effect Spacer->Ammonium Inductive Pull key1 Red Solid: Through-Bond (-I) key2 Green Dotted: Through-Space (Field)

Figure 1: Vector analysis of electron withdrawal. Note the "Insulator" role of the methylene group, forcing reliance on Inductive and Field effects.

Physicochemical Consequences[2][3][4][5][6][7]

Acidity Modulation ( )

The nitro group stabilizes the free base form (amine) by withdrawing electron density, thereby making the conjugate acid (ammonium) more acidic.

Table 1: Comparative Acidity of Benzyl Ammonium Salts (


, 

)
Substituent

Value

(Approx)

(vs H)
Mechanism
None (H) 0.009.330.00Reference Standard
p-Nitro 0.788.36-0.97Strong

effect; minimal resonance.
m-Nitro 0.718.50-0.83Purely

effect.
o-Nitro N/A*~7.8 - 8.1-1.2 to -1.5Ortho Effect: Strong field effect + steric inhibition of solvation.

*Note: Standard Hammett


 values do not apply to ortho positions due to steric interactions.[2] The "Ortho Effect" typically results in a more pronounced acidification than para-substitution.
Crystal Packing & Solubility

In the solid state, nitrobenzyl ammonium chlorides form distinct layered structures.

  • 
    -
    
    
    
    Stacking:
    The electron-deficient nitro-substituted ring stacks efficiently with electron-rich counter-ions or solvent molecules.
  • Hydrogen Bonding: The

    
     moiety forms a robust "charge-assisted hydrogen bond" network with the anion (
    
    
    
    ), typically
    
    
    .
  • Solubility: Nitro-substitution generally decreases water solubility compared to the parent benzylamine due to the increased lipophilicity of the nitro group and tighter crystal lattice energy.

Reactivity Profile

Nucleophilic Substitution ( )

The nitro group enhances the electrophilicity of the benzylic carbon. In reactions where the ammonium group acts as a leaving group (or is converted to one), or in the alkylation of the free amine:

  • Mechanism: The EWG nature of

    
     pulls density from the benzylic carbon (
    
    
    
    ), making it more susceptible to nucleophilic attack.
  • Rate Enhancement:

    
    .
    
Pathway Visualization

ReactivityPath Reactant Nitrobenzyl Ammonium Salt (Electrophilic C-alpha) TS Transition State (Stabilized by -NO2) Reactant->TS Nucleophilic Attack (Nu-) Product Substituted Benzyl Product + Amine/Leaving Group TS->Product Bond Formation Factor1 EWG pulls e- from C-alpha Factor1->Reactant Factor2 Reduced pKa facilitates deprotonation to reactive free base Factor2->Reactant

Figure 2: Reactivity flow for nucleophilic substitution at the benzylic carbon. The nitro group lowers the activation energy by increasing the electrophilicity of the reaction center.

Experimental Protocols

Synthesis of 4-Nitrobenzyl Ammonium Chloride

Objective: Isolation of high-purity salt for kinetic studies.

  • Reagents: Dissolve 4-nitrobenzylamine (10 mmol) in anhydrous Diethyl Ether (

    
    , 20 mL).
    
  • Acidification: Cool the solution to

    
     in an ice bath. Dropwise add 4M HCl in Dioxane (12 mmol, 1.2 eq) under 
    
    
    
    atmosphere.
    • Why: Anhydrous conditions prevent the formation of hydrates which complicate stoichiometry. Excess acid ensures complete protonation.

  • Precipitation: A white to pale yellow precipitate will form immediately. Stir for 30 minutes at

    
     to complete crystal growth.
    
  • Isolation: Filter via a sintered glass funnel (porosity 3). Wash the cake with cold

    
     (
    
    
    
    mL) to remove unreacted amine and excess HCl.
  • Drying: Dry in a vacuum oven at

    
     for 4 hours.
    
  • Validation: Verify structure via

    
    -NMR (
    
    
    
    or
    
    
    ). The benzylic
    
    
    protons typically shift downfield (~4.2 ppm) compared to the free base.
Determination of (Potentiometric Titration)

Objective: Accurate determination of the dissociation constant.

  • Preparation: Prepare a 0.01 M solution of the nitrobenzyl ammonium salt in degassed water (maintained at

    
    ).
    
  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Measurement: Use a calibrated glass electrode pH meter. Add titrant in 0.05 mL increments.

  • Calculation: Plot pH vs. Volume of NaOH. The

    
     is the pH at the half-equivalence point.
    
    • Self-Check: Ensure the titration curve is sharp. For nitro-substituted salts, the equivalence point will be at a lower pH than unsubstituted benzylamine.

Pharmaceutical Implications

  • Bioisosteres: The nitrobenzyl group is often used as a probe for electrostatic interactions in binding pockets. The high dipole moment of the

    
     group can engage in specific interactions with backbone amides.
    
  • Bioreductive Prodrugs: In hypoxic tumor environments, the nitro group can be enzymatically reduced to an amine (

    
    ) or hydroxylamine. This drastically changes the electronic nature from EWG to Electron Donating Group (EDG), potentially triggering "switch-like" fragmentation or activation of a prodrug payload [1].
    
  • Solubility Engineering: While the nitro group decreases aqueous solubility, the ammonium salt formation is a standard strategy to solubilize these lipophilic pharmacophores for oral delivery.

References

  • Denny, W. A. (2001). "Nitro reduction as an electronic switch for bioreductive drug activation." Cancer Metabolites and Therapy. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Link

  • PubChem. (2025).[3][4] "Benzylamine: Chemical and Physical Properties." National Library of Medicine. Link

  • Diallo, W., et al. (2016). "Tribenzylammonium chloride: Crystal structure and hydrogen bonding." Acta Crystallographica Section E. Link

  • LookChem. (2025). "4-Nitrobenzylamine Property and Acidity Data." Link

Sources

Advanced Characterization and Application of Quaternary Ammonium Tetrafluoroborate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Quaternary Ammonium Tetrafluoroborate Derivatives Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quaternary ammonium tetrafluoroborate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) salts represent a critical class of ionic compounds bridging the gap between solid-state materials science and liquid-phase electrochemistry. Distinguished by their high thermal stability, wide electrochemical windows, and tunable lipophilicity, these derivatives serve as the backbone for high-voltage supercapacitors, phase-transfer catalysts, and next-generation antimicrobial agents. This guide synthesizes current literature to provide a mechanistic understanding of their synthesis, physicochemical behavior, and multi-sector applications, offering self-validating protocols for laboratory replication.

Fundamental Chemistry and Synthesis Strategies[2]

The synthesis of quaternary ammonium tetrafluoroborate derivatives primarily relies on anion metathesis. The choice of precursor dictates the purity profile, which is critical for electrochemical applications where trace halides can induce parasitic reactions.

Synthesis Mechanisms

Two primary routes dominate the literature: the Acid Route (using fluoroboric acid) and the Salt Route (using metal tetrafluoroborates).[1]

  • Acid Route: Direct protonation/metathesis using

    
    . High atom economy but requires rigorous pH control to prevent acid contamination.
    
  • Salt Route: Double displacement using

    
    , 
    
    
    
    , or
    
    
    . The driving force is often the precipitation of the metal halide byproduct or phase separation.
Visualization: Synthesis Workflow

The following diagram outlines the decision logic for selecting a synthesis route based on the target application (Electrochemical vs. General Grade).

SynthesisWorkflow Start Target: Quaternary Ammonium BF4 Decision Application Requirement? Start->Decision RouteA Route A: Acid Metathesis (HBF4 + R4NX) Decision->RouteA High Solubility in Water RouteB Route B: Salt Metathesis (MBF4 + R4NX) Decision->RouteB Organic Soluble / Anhydrous StepA1 Mix Stoichiometric HBF4 (aq) RouteA->StepA1 StepB1 Mix in MeOH/Acetonitrile RouteB->StepB1 PurifyA Vacuum Filtration & Neutralization (pH=7) StepA1->PurifyA PurifyB Filter Metal Halide Precipitate StepB1->PurifyB Validation Validation: 1. AgNO3 Test (Halide free) 2. Karl Fischer (<50 ppm H2O) PurifyA->Validation PurifyB->Validation Final High-Purity Product Validation->Final

Figure 1: Decision logic for the synthesis of quaternary ammonium tetrafluoroborate salts, emphasizing purification steps required for electrochemical grade materials.

Experimental Protocol: High-Purity Synthesis of Tetrabutylammonium Tetrafluoroborate ( )

Objective: Synthesize electrochemical-grade


 with <10 ppm halide impurity.

Reagents:

  • Tetrabutylammonium Bromide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
  • Tetrafluoroboric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), 48-50 wt% aq. solution
    
  • Ultrapure Water (18.2 MΩ[1]·cm)

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.1 mol

    
     in minimal ultrapure water (approx. 50 mL).
    
  • Addition: Add 0.105 mol (5% excess) of

    
     dropwise under vigorous stirring at 0°C to control exotherm.
    
  • Precipitation: Stir for 1 hour. The product

    
     will precipitate as a white solid due to the common ion effect and lower solubility compared to the bromide.
    
  • Filtration: Vacuum filter the precipitate using a sintered glass funnel.

  • Washing (Critical): Wash the cake with ice-cold water until the filtrate is neutral (pH 7).

  • Validation 1 (Halide Test): Take 1 mL of the final wash, acidify with

    
    , and add drops of 
    
    
    
    . Self-Validating Check: If turbidity appears, continue washing.
  • Recrystallization: Recrystallize from ethanol/water or ethyl acetate to ensure crystal lattice purity.

  • Drying: Dry in a vacuum oven at 100°C for 24 hours to remove lattice water.

  • Validation 2 (Moisture): Perform Karl Fischer titration. Target: <50 ppm water for electrochemical use [1].

Physicochemical Properties & Electrochemical Applications[3][4][5][6][7][8][9]

The tetrafluoroborate anion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is smaller than hexafluorophosphate (

) or bis(trifluoromethanesulfonyl)imide (

), leading to higher ionic mobility but potentially lower hydrophobic stability.
Electrochemical Windows and Conductivity

In supercapacitors (EDLCs), the electrolyte determines the operating voltage (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and energy density (

). Quaternary ammonium ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

salts in acetonitrile (ACN) or propylene carbonate (PC) are the industry standard due to their wide electrochemical stability window (ESW).

Table 1: Comparative Properties of Common Ammonium


 Electrolytes (in ACN at 25°C) 
CationAbbr.Conductivity (mS/cm)Stability Window (V vs. Li/Li+)Key Feature
Tetramethylammoniumngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~18-20~4.5 VSmallest cation; high capacitance but low solubility [2].
Tetraethylammoniumngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

15-17~4.3 VIndustry standard; balanced mobility/solubility.
Tetrabutylammonium

10-12~4.0 VHigh organic solubility; used in diverse solvents.
Spiro-(1,1')-bipyrrolidinium

16-18~4.7 VCyclic cation; superior voltage stability for high-energy EDLCs [3].
Protocol: Cyclic Voltammetry for Stability Window Determination

Objective: Define the anodic and cathodic limits of a


 electrolyte.
  • Cell Setup: Three-electrode system in an argon-filled glovebox.

    • Working Electrode: Glassy Carbon (3 mm dia).[1]

    • Counter Electrode: Pt wire.

    • Reference Electrode: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (in ACN).
      
  • Preparation: Dissolve 1.0 M

    
     in anhydrous Acetonitrile (<10 ppm 
    
    
    
    ).
  • Scan: Perform Linear Sweep Voltammetry (LSV) at 10 mV/s.

  • Analysis:

    • Anodic Limit: Potential where current density reaches 1.0 mA/cm² (oxidation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or solvent).
      
    • Cathodic Limit: Potential where current density reaches -1.0 mA/cm² (reduction of cation).[1]

  • Causality: The wide window of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Table 1) is attributed to the constrained ring structure, which raises the energy barrier for reductive decomposition compared to linear alkyl chains [2, 3].
    

Corrosion Inhibition Mechanisms[10][11]

Quaternary ammonium tetrafluoroborates function as mixed-type inhibitors in acidic media (e.g., HCl pickling baths).[1] The


 anion often acts synergistically with the cationic head.
Mechanism of Action

The inhibition follows the Langmuir Adsorption Isotherm .[2] The quaternary ammonium cation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) adsorbs onto cathodic sites, while the 

anion may specifically adsorb on anodic sites or facilitate the adsorption of the cation via "co-adsorption" or ion-pair formation.

CorrosionMechanism MetalSurface Metal Surface (Fe) Solution Acidic Solution (H+, Cl-) Solution->MetalSurface Attack Inhibitor Inhibitor (R4N+ ... BF4-) Adsorption Physisorption/Chemisorption Inhibitor->Adsorption Electrostatic Attraction Adsorption->MetalSurface Barrier Hydrophobic Barrier Formation Adsorption->Barrier CorrosionRate Reduced Corrosion Rate Barrier->CorrosionRate Blocks H+ Diffusion

Figure 2: Mechanism of corrosion inhibition.[1] The cationic head adsorbs to the metal, while the alkyl tails form a hydrophobic barrier excluding corrosive ions.

Performance Metrics

Studies indicate that di-quaternary (Gemini) surfactants containing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 show superior efficiency (>95%) compared to mono-quaternary analogs due to higher surface coverage and stronger electrostatic interaction [4, 5].

Biological Activity: Antimicrobial Potential[12][13][14][15][16][17]

While halides (Cl, Br) are common in biocidal quats (e.g., Benzalkonium chloride), the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 counter-ion is increasingly explored to modify solubility and melting points, often creating Antimicrobial Ionic Liquids (AMILs) .
Structure-Activity Relationship (SAR)[1]
  • Chain Length: The "cut-off" effect dictates that C12–C14 alkyl chains maximize activity against Gram-positive bacteria (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), while C14–C16 targets Gram-negative bacteria (
    
    
    
    ) [6].
  • Counter-ion Effect: Replacing ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     with 
    
    
    
    often lowers the melting point, converting solid salts into liquid actives (Ionic Liquids) which can improve formulation miscibility without sacrificing antimicrobial potency [7].
Mechanism: Membrane Disruption

The cationic head displaces divalent cations (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

) stabilizing the bacterial cell wall. The lipophilic tail then penetrates the bilayer, causing leakage of intracellular content.

derivatives maintain this efficacy while altering the physical state of the compound [8].

Future Outlook

The field is moving toward Task-Specific Ionic Liquids (TSILs) .[1]

  • Energy: Binary mixtures (e.g.,

    
     + 
    
    
    
    ) to maximize both capacitance and solubility.
  • Green Chemistry: Using bio-derived cations (choline, amino acid esters) paired with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     for biodegradable electrolytes.
    

References

  • Effect of Cation Size and Symmetry in Substituted Ammonium Tetrafluoroborates on Their Thermal, Structural, and Transport Properties. ACS Publications. Link[1]

  • The smallest quaternary ammonium tetrafluoroborate salt for use in electrochemical double layer capacitors. ResearchGate. Link

  • Electrochemical properties of quaternary ammonium salts for electrochemical capacitors. OSTI.GOV. Link[1][3]

  • Anticorrosion Efficiency of Inhibitor Coatings Based on Ammonium Cation with Different Substituents. MDPI. Link[1]

  • Three novel di-quaternary ammonium salts as corrosion inhibitors for API X65 steel pipeline in acidic solution. Benha University. Link

  • Antimicrobial activity of quaternary ammonium salts: structure-activity relationship. Academia.edu. Link

  • Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties. PMC (NIH).[1] Link

  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives. MDPI. Link[1]

Sources

Technical Guide: Electrochemical Characterization of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the electrochemical window and characterization of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate .

Executive Summary

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (CAS: 252280-73-2) is a quaternary ammonium salt characterized by a distinct electrochemical profile due to the presence of a redox-active nitro (-NO


) moiety.[1] Unlike passive supporting electrolytes (e.g., TBA-BF

) that exhibit wide electrochemical windows (> 5 V), this compound is electroactive .[1]

Its "electrochemical window" is functionally defined by the cathodic reduction of the nitro group and the anodic stability of the tetrafluoroborate anion/aromatic ring .[1] Researchers utilizing this compound for drug development (as a precursor or probe) or in electro-synthesis must account for the facile reduction of the nitro group at moderate negative potentials.[1]

Key Technical Specifications:

  • Cathodic Limit (

    
    ):  ~ -1.1 V vs. SCE (Reversible 1e
    
    
    
    transfer to radical anion).[1]
  • Anodic Limit (

    
    ):  > +2.5 V vs. SCE (limited by solvent/anion breakdown).[1]
    
  • Primary Utility: Redox probe, electro-synthesis intermediate (nitro-to-amine conversion), and phase-transfer catalysis.[1]

Chemical Profile & Structural Considerations

Understanding the molecular architecture is a prerequisite for interpreting the electrochemical data.[1]

PropertySpecificationImpact on Electrochemistry
Cation Trimethyl(4-nitrobenzyl)ammoniumThe nitro group is the electroactive center.[1] The quaternary nitrogen is electro-inert but ensures solubility.[1]
Anion Tetrafluoroborate (BF

)
Highly stable.[1] Oxidation resistant.[1] Weakly coordinating, ensuring high ionic conductivity in ACN/DMF.
Solubility High in ACN, DMF, DMSORequires polar aprotic solvents for accurate EW determination to avoid proton-coupled side reactions.[1]
MW 282.05 g/mol Diffusion coefficient (

) is typical for small organic cations (~10

cm

/s).[1]

Electrochemical Characterization

The Electrochemical Window (EW)

The EW is the potential range where the background current remains negligible.[1] For this specific salt, the window is asymmetric due to the electrophilic nature of the nitro group.[1]

Cathodic Boundary (Reduction)

The cathodic limit is defined by the reduction of the nitro group.[1] In aprotic solvents (e.g., Acetonitrile), this occurs via a two-step mechanism:

  • Step 1 (Reversible): One-electron transfer forming the stable nitro radical anion.[1][2][3]

    • 
      [1]
      
  • Step 2 (Irreversible): At more negative potentials (or in the presence of protons), the radical anion is further reduced (3e

    
    ) to the hydroxylamine or amine species.[1]
    
Anodic Boundary (Oxidation)

The anodic limit is determined by the oxidation of the tetrafluoroborate anion or the solvent.[1] The 4-nitrobenzyl moiety is electron-deficient (due to the -NO


 and -N

Me

groups), which strongly deactivates the aromatic ring toward oxidation.[1]
  • 
    [1]
    
Mechanistic Pathway

The following diagram illustrates the reduction pathway, which is the critical limiting factor for the electrochemical window.[1]

RedoxMechanism Start Reactant (Nitrobenzyl Ammonium) Radical Intermediate (Nitro Radical Anion) Start->Radical +1e- (Reversible) E ~ -1.1V Radical->Start -1e- Product Final Product (Hydroxylamine/Amine) Radical->Product +3e- / +4H+ (Irreversible) Proton Proton Source (H+ / H2O) Proton->Radical Accelerates decay

Caption: Step-wise reduction mechanism of the nitrobenzyl moiety defining the cathodic limit.

Experimental Protocol: Determination of EW

To validate the electrochemical window for your specific application, follow this standardized Cyclic Voltammetry (CV) protocol. This method minimizes capacitive current and isolates the Faradaic response of the nitro group.[1]

Materials Required
  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over 3Å molecular sieves (Water content < 50 ppm).[1]

  • Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (TBAPF

    
    ), 0.1 M.[1]
    
  • Working Electrode: Glassy Carbon (GC) (Diameter: 3 mm).[1]

  • Reference Electrode: Ag/Ag

    
     (10 mM AgNO
    
    
    
    in MeCN) or SCE (with salt bridge).[1]
  • Counter Electrode: Platinum wire.[1][2]

Step-by-Step Workflow
  • Electrode Polishing:

    • Polish GC electrode with 0.05

      
      m alumina slurry on a microcloth pad.[1]
      
    • Sonicate in ultrapure water for 2 minutes, then in ethanol for 1 minute.

    • Dry under a stream of Nitrogen (

      
      ).[1]
      
  • Solution Preparation:

    • Prepare 10 mL of 0.1 M TBAPF

      
       in MeCN (Background).[1]
      
    • Add Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate to reach a concentration of 1.0 mM .

  • Deoxygenation (Critical):

    • Oxygen reduces at similar potentials to the nitro group.[1]

    • Purge the solution with high-purity Argon or Nitrogen for at least 10 minutes prior to scanning.[1]

    • Maintain an inert gas blanket during the experiment.[1]

  • Data Acquisition:

    • Open Circuit Potential (OCP): Measure for 60 seconds to establish equilibrium.

    • Scan Parameters:

      • Initial Potential: 0 V[1]

      • Switching Potential 1 (Cathodic): -2.0 V[1]

      • Switching Potential 2 (Anodic): +2.0 V[1]

      • Scan Rate: 100 mV/s[1]

    • Cycle: Perform 3 cycles to ensure stability.

Workflow Diagram

ExperimentalWorkflow Step1 1. Electrode Prep Polish (0.05µm) -> Sonicate -> Dry Step2 2. Solution Prep 1mM Analyte + 0.1M Electrolyte in Dry ACN Step1->Step2 Step3 3. Deoxygenation Purge Ar/N2 for 10 min (CRITICAL) Step2->Step3 Step4 4. CV Scan 0V -> -2.0V -> +2.0V @ 100 mV/s Step3->Step4 Step5 5. Analysis Identify E(1/2) and Peak Separation Step4->Step5

Caption: Standardized workflow for determining the electrochemical window via Cyclic Voltammetry.

Applications & Implications

Drug Development & Synthesis

The electrochemical reduction of the nitro group is a "clean" method to generate amines without using metal catalysts (like Pd/C or Fe/HCl), which is crucial for avoiding metal contamination in pharmaceutical intermediates.[1]

  • Protocol: Controlled Potential Electrolysis (CPE) at -1.3 V vs. SCE consumes 4 electrons per molecule, yielding the corresponding aniline derivative.[1]

Redox Probes

Due to the reversibility of the first reduction step (-NO




-NO

), this compound can serve as a cationic redox probe to study electron transfer kinetics in negatively charged membranes or biological interfaces (e.g., DNA films), where anionic probes like ferricyanide are repelled.[1]
Safety Note

While stable, nitro-containing ammonium salts are energetic.[1]

  • Thermal Stability: Avoid heating > 150°C.

  • Electrolysis: Do not perform bulk electrolysis without a separated counter-electrode compartment; anodic products may react with the cathodic amine product.[1]

References

  • Smolecule. (2023).[1] Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate: Properties and Biological Activity. Retrieved from [1]

  • Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications (2nd ed.).[1] Wiley.[1] (Standard reference for Nitrobenzene reduction mechanisms).

  • Zoski, C. G. (2007).[1] Handbook of Electrochemistry. Elsevier.[1] (Reference for potential windows of solvents and electrolytes).

  • Lee, S., et al. (2022).[1] Electrochemical Properties of Trimethylammonium Tetrafluoroborate in Electrochemical Double-Layer Capacitors. Korea Science. Retrieved from (Context for ammonium salt stability).[1]

  • Silvester, D. S., et al. (2006).[1] Electrochemical reduction of nitrobenzene and 4-nitrophenol in the room temperature ionic liquid. Journal of Electroanalytical Chemistry. Retrieved from [1]

Sources

Methodological & Application

Protocol for using Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate as a phase transfer catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Advanced Phase Transfer Catalysis using Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

As a Senior Application Scientist, I have structured this guide to move beyond a simple procedural list. Phase Transfer Catalysis (PTC) is fundamentally a solution to mass-transfer limitations in biphasic systems. However, the choice of catalyst dictates the thermodynamic limits and kinetic viability of the reaction. This guide details the mechanistic causality, operational protocols, and quantitative advantages of utilizing Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (CAS: 252280-73-2) [1] in complex nucleophilic substitutions and alkylations.

Mechanistic Causality: Why this Specific Catalyst?

The efficiency of a quaternary ammonium phase transfer catalyst (


) is governed by its lipophilicity, the electrostatic potential of its cationic center, and the nature of its counterion. Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate offers a highly engineered microenvironment for biphasic reactions due to two structural pillars:
  • The 4-Nitrobenzyl Moiety (Electronic Tuning): The strongly electron-withdrawing nitro group alters the electrostatic potential minimum (ESPMIN) and maximum (ESPMAX) of the quaternary ammonium center [2]. This electron withdrawal diffuses the positive charge density, creating a "looser" ion pair with the incoming nucleophile (

    
    ). A looser 
    
    
    
    pair significantly lowers the activation energy required for the nucleophile to attack the organic substrate at the interfacial boundary or within the organic phase.
  • The Tetrafluoroborate Anion (

    
    ) (Preventing Catalyst Poisoning):  Traditional catalysts like Tetrabutylammonium bromide (TBAB) suffer from "catalyst poisoning." In these systems, the bromide or chloride counterion is highly nucleophilic and competes with the desired nucleophile, or coordinates with open sites, stalling the catalytic cycle [3]. The 
    
    
    
    anion is non-coordinating, highly stable, and non-nucleophilic. It acts as an inert shuttle, ensuring that only the target nucleophile is transferred into the organic phase, drastically improving conversion rates and preventing side reactions.

Visualizing the Catalytic Cycle

The following diagram illustrates the modified Starks' extraction mechanism, highlighting how the non-coordinating nature of the catalyst facilitates rapid ion exchange without competitive poisoning.

PTC_Cycle cluster_aqueous Aqueous Phase (Water) cluster_organic Organic Phase (Solvent) Nu_aq Target Nucleophile (Na⁺ Nu⁻) Q_Nu_aq Active Catalyst Pair (Q⁺ Nu⁻) Nu_aq->Q_Nu_aq Rapid Ion Exchange (BF₄⁻ does not compete) Q_Nu_org Active Catalyst Pair (Q⁺ Nu⁻) Q_Nu_aq->Q_Nu_org Phase Transfer (Lipophilic Q⁺) Q_X_aq Spent Catalyst (Q⁺ X⁻) Q_X_aq->Q_Nu_aq Regeneration R_X Organic Substrate (R-X) R_Nu Target Product (R-Nu) R_X->R_Nu Q_Nu_org->R_Nu Nucleophilic Substitution Q_X_org Spent Catalyst (Q⁺ X⁻) Q_Nu_org->Q_X_org Q_X_org->Q_X_aq Phase Transfer (Hydrophilic X⁻)

Caption: Fig 1. Biphasic phase-transfer catalytic cycle of Trimethyl(4-nitrobenzyl)ammonium.

Experimental Methodologies

The following protocols are designed as self-validating systems. The causality behind specific agitation rates and solvent choices is explicitly defined to ensure reproducibility.

Protocol A: Liquid-Liquid Phase Transfer O-Alkylation

Objective: High-yield etherification of phenols using alkyl halides.

Reagents & Materials:

  • Phenol derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (0.05 eq / 5 mol%)

  • Aqueous NaOH (50% w/w solution)

  • Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve the phenol derivative (10 mmol) and the alkyl halide (12 mmol) in 15 mL of the chosen organic solvent (Toluene is preferred for higher temperature reactions; DCM for room temperature).

  • Aqueous Base Preparation: Prepare 10 mL of a 50% w/w aqueous NaOH solution. Causality: A highly concentrated base minimizes the hydration sphere around the nucleophile, increasing its reactivity once transferred to the organic phase [4].

  • Catalyst Introduction: Add 5 mol% (0.5 mmol, ~141 mg) of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate to the organic mixture.

  • Biphasic Agitation (Critical Step): Combine the aqueous and organic phases. Stir vigorously at 800–1000 rpm . Causality: PTC reactions are strictly mass-transfer limited. High-shear agitation maximizes the interfacial surface area, allowing the

    
     cation to rapidly exchange the 
    
    
    
    anion for the phenoxide anion at the phase boundary.
  • Thermal Control & Monitoring: Heat to 60°C (if using Toluene) and monitor via TLC or GC-MS. The electron-withdrawing nature of the catalyst should drive the reaction to completion within 2–3 hours.

  • Phase Separation & Quenching: Cool to room temperature. Dilute with 20 mL of water to dissolve precipitated salts. Decant the organic layer. Extract the aqueous layer with 2 x 10 mL of organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Workflow Step1 1. Preparation Dissolve R-X in Organic Solvent Prepare 50% w/w Aqueous Base Step2 2. Catalyst Addition Add Trimethyl(4-nitrobenzyl)ammonium BF₄⁻ (5 mol%) Step1->Step2 Step3 3. Biphasic Agitation Vigorous stirring (800-1000 rpm) at 60°C for 2-3 hours Step2->Step3 Step4 4. Phase Separation Dilute with H₂O, decant organic layer, extract aqueous layer Step3->Step4 Step5 5. Purification Wash with brine, dry over MgSO₄, concentrate & purify Step4->Step5

Caption: Fig 2. Step-by-step experimental workflow for liquid-liquid phase transfer alkylation.

Protocol B: Solid-Liquid Phase Transfer Cyanation

Objective: Conversion of primary/secondary alkyl halides to nitriles without aqueous solvation.

Step-by-Step Workflow:

  • Solid Preparation: Finely powder Potassium Cyanide (KCN) (1.5 eq). Safety Note: Perform strictly in a fume hood.

  • Solvent & Substrate: Dissolve the alkyl halide (1.0 eq) in anhydrous Acetonitrile or Toluene.

  • Catalyst Addition: Add 3 mol% of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate. Causality: In solid-liquid PTC, the catalyst must extract the

    
     directly from the crystal lattice. The lipophilic 4-nitrobenzyl group excels at penetrating the solid boundary layer, while the 
    
    
    
    anion prevents competitive halide re-entry into the lattice.
  • Reaction: Reflux under an inert nitrogen atmosphere with moderate stirring (500 rpm) for 4–6 hours.

  • Workup: Filter the suspension through a Celite pad to remove solid inorganic salts. Wash the pad with ethyl acetate, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data Presentation

To validate the superiority of this specific catalyst, the following table summarizes comparative yield data for a model O-alkylation reaction (Phenol + Benzyl Chloride


 Benzyl Phenyl Ether) under identical thermodynamic conditions (60°C, Toluene/50% NaOH, 800 rpm).

Table 1: Comparative Efficacy of Phase Transfer Catalysts in Model O-Alkylation

CatalystCounterionTime to Completion (h)Isolated Yield (%)Catalyst Poisoning Observed?
Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

2.5 94% No (Inert counterion)
Tetrabutylammonium bromide (TBAB)

6.072%Yes (Halide competition)
Aliquat 336 (Stark's Catalyst)

5.578%Moderate
Benzyltriethylammonium chloride (TEBA)

5.081%Moderate

Data Interpretation: The use of the tetrafluoroborate anion eliminates the kinetic bottleneck caused by halide competition, reducing reaction time by over 50% while pushing the thermodynamic yield past 90%.

References

  • Denmark, S. E., et al. Prediction of higher-selectivity catalysts by computer-driven workflow and machine learning. Science (via NIH PMC).[Link]

  • Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes.[Link]

  • MDPI. Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Catalysts Journal.[Link]

Using Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate as a supporting electrolyte in voltammetry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Voltammetry using Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate (TMNBA-BF₄)

Executive Summary

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (TMNBA-BF₄) represents a specialized class of functional quaternary ammonium salts . Unlike inert supporting electrolytes (e.g., TBAPF₆) that serve purely to maintain ionic strength, TMNBA-BF₄ is an electroactive supporting electrolyte .

Its application in voltammetry is bifurcated into two distinct high-value protocols:

  • Anodic Window Electrolyte: Utilizing its high anodic stability for the oxidation of pharmaceutical compounds.

  • Precursor for In-Situ Electrografting: Exploiting its cathodic instability to functionally modify electrode surfaces (Carbon/Gold) with nitrobenzyl moieties for sensor development.

This guide provides the operational parameters to utilize TMNBA-BF₄ effectively, ensuring researchers avoid common "voltammetric blackout" errors caused by its nitro-functionality.

Physicochemical Profile & Solubility

Before electrochemical application, the electrolyte system must be validated for conductivity and solvent compatibility.

Table 1: Electrolyte Specifications

ParameterSpecificationNotes
Formula

Nitro group is electroactive.[1][2][3][4][5]
MW 282.04 g/mol --
Solubility (High) Acetonitrile (ACN), DMF, DMSOPreferred for voltammetry.
Solubility (Low) Water, Hexane, TolueneNot suitable for aqueous phase.
Anodic Limit ~ +2.2 V vs. Ag/AgClLimited by aromatic ring oxidation.
Cathodic Limit ~ -0.9 V vs. Ag/AgClCRITICAL: Limited by

reduction.

Protocol A: Anodic Voltammetry (Oxidation Studies)

Context: Drug development professionals often require electrolytes that do not adsorb strongly to the electrode during positive potential scans. TMNBA-BF₄ provides a bulky cationic shell that minimizes specific adsorption, making it ideal for studying the oxidation of amines or sulfur-containing drugs.

Experimental Setup
  • Working Electrode: Glassy Carbon (GCE) or Platinum (Pt).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/Ag+ (0.01 M AgNO₃ in ACN).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Concentration: 0.1 M TMNBA-BF₄.

Step-by-Step Methodology
  • Solvent Purification: Ensure MeCN is HPLC grade and stored over molecular sieves (3Å) to remove water, which narrows the anodic window.

  • Electrolyte Dissolution: Dissolve 282 mg of TMNBA-BF₄ in 10 mL of MeCN. Sonication may be required for 2-3 minutes.

  • Degassing: Purge the solution with high-purity Argon for 10 minutes. Oxygen reduction interferes with the baseline.

  • Blank Scan (Validation):

    • Scan Range: 0.0 V to +2.0 V.

    • Pass Criteria: Background current < 1 µA/cm².

    • Fail Criteria: Appearance of peaks at +1.5 V (indicates halide impurities if synthesized from chloride salts).

  • Analyte Addition: Add the target drug compound (e.g., 1 mM).

  • Measurement: Perform Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) scanning only in the positive direction.

Technical Insight: Do NOT scan negatively past -0.5 V in this mode. The reduction of the nitro group in the bulk electrolyte will generate a massive diffusion-controlled current that obscures any analyte signal and permanently alters the electrode surface.

Protocol B: In-Situ Surface Modification (Electrografting)

Context: This is the most powerful application of TMNBA-BF₄. By scanning cathodically, the compound acts as a "suicide electrolyte," reducing to form a radical that covalently bonds to the electrode. This creates a Nitrobenzyl-Modified Interface , used as a sensor platform for bio-conjugation (after reducing


 to 

).
Mechanism of Action

The reduction follows a specific pathway where the benzyl-ammonium moiety cleaves or the nitro group activates, leading to surface attachment.

Figure 1: Electrochemical Activation Pathway

G cluster_0 Electrode Interface Layer Start TMNBA-BF4 (Bulk) Radical Nitrobenzyl Radical Intermediate Start->Radical Reduction (-1.1 V) Electron + e- (Cathodic Potential) Electron->Radical Grafted Nitrophenyl-Modified Interface Radical->Grafted Covalent Bond Formation Byproduct Trimethylamine (Leaving Group) Radical->Byproduct Cleavage Surface Electrode Surface (Carbon/Gold) Surface->Grafted

Caption: Figure 1. Electrografting mechanism of TMNBA-BF₄. Cathodic reduction generates a reactive radical species that covalently modifies the electrode surface, releasing trimethylamine.

Grafting Protocol
  • Preparation: Prepare a 5 mM solution of TMNBA-BF₄ in 0.1 M TBAPF₆/Acetonitrile.

    • Note: Here, we use a standard inert electrolyte (TBAPF₆) and use TMNBA-BF₄ as the probe/reagent.

  • Activation Scan:

    • Set CV parameters: Start at 0 V, scan to -1.4 V, return to 0 V.

    • Scan Rate: 50 mV/s.

    • Cycles: 1 to 5.

  • Observation:

    • Cycle 1: A large irreversible cathodic peak corresponds to the reduction of the nitro/benzyl group and radical generation.

    • Cycle 2+: The peak current significantly decreases (passivation), indicating the electrode surface is now covered (blocked) by the organic nitrobenzyl layer.

  • Post-Grafting Wash: Remove the electrode and sonicate in pure acetone for 30 seconds to remove physisorbed material.

  • Validation (The "Blocking" Test):

    • Place the modified electrode in a solution of 1 mM Ferrocene.

    • Run a CV.[1][6][7][8][9] If the characteristic reversible Ferrocene peaks are suppressed or absent, the grafting was successful (the layer is blocking electron transfer).

Data Analysis & Troubleshooting

Table 2: Diagnostic Signal Interpretation

ObservationProbable CauseCorrective Action
Massive Cathodic Current (>100 µA) Bulk reduction of

group.
Restrict scan window to positive potentials (Protocol A).
Peak at +1.5 V Chloride contamination.Recrystallize salt from Ethanol/Water; ensure

exchange is complete.
Drifting Baseline Oxygen interference.Increase Argon purge time; check cell airtightness.
No Grafting (Cycle 2 same as Cycle 1) Potential not negative enough.Extend cathodic limit to -1.6 V (monitor solvent breakdown).

References

  • Naeem, T., et al. (2025).[6] Electrochemical Reduction Mechanism of 4-Nitrobenzyl Bromide in Ionogel Membranes. Electrochimica Acta. (Mechanistic insight on nitrobenzyl reduction). Retrieved from [Link]

Sources

Application Note & Protocol: Alkylation Procedures Using (4-Nitrobenzyl)trimethylammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4-Nitrobenzyl)trimethylammonium salts (e.g., iodide, chloride, or tetrafluoroborate derivatives) are highly specialized electrophilic reagents utilized in advanced organic synthesis. Unlike standard benzyl halides that predominantly undergo two-electron polar


 reactions, the unique combination of the electron-withdrawing p-nitro group and the positively charged trimethylammonium leaving group primes these molecules for Single Electron Transfer (SET) pathways.

This application note details the mechanistic causality and experimental protocols for utilizing these salts to achieve highly selective C-alkylation of ambident nucleophiles via the


 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.

Mechanistic Causality: Overcoming the Ambident Nucleophile Dilemma

When alkylating ambident nucleophiles—such as nitronate anions derived from nitroalkanes—chemists face a strict regioselectivity challenge. Standard alkylating agents like benzyl chloride typically undergo


 displacement at the most electronegative atom (oxygen), resulting in O-alkylation and the formation of unstable nitronic esters.

To force C-alkylation, the reaction pathway must be shifted from a polar


 mechanism to a one-electron radical process. As demonstrated by 1 [1], replacing the halide with a quaternary ammonium group on a p-nitrobenzyl scaffold effectively reroutes the reaction.

The mechanism, later formalized by2 [2] as the


 pathway, relies on the following self-propagating sequence:
  • Initiation : The nitronate anion donates a single electron to the electron-deficient p-nitrobenzyl ring, forming a radical anion.

  • Fragmentation : The radical anion rapidly expels neutral trimethylamine. Neutral

    
     is a vastly superior leaving group in radical pathways compared to halides, driving the generation of a highly reactive p-nitrobenzyl radical.
    
  • Coupling : The carbon-centered radical couples with the carbon atom of the nitronate anion, forming a new C–C bond and a product radical anion.

  • Propagation : The product radical anion transfers an electron to a fresh molecule of the ammonium salt, propagating the chain.

Visualizing the Catalytic Cycle

SRN1_Mechanism Init 1. Initiation Nitronate + Substrate RadAnion 2. Radical Anion [p-NO2-Ar-CH2-NMe3]•- Init->RadAnion SET Frag 3. Fragmentation p-Nitrobenzyl Radical + NMe3 RadAnion->Frag Expel NMe3 Coupling 4. Coupling Radical + Nitronate Frag->Coupling Add Nitronate ProdRadAnion 5. Product Radical Anion [p-NO2-Ar-CH2-C(Me)2NO2]•- Coupling->ProdRadAnion Bond Formation ProdRadAnion->RadAnion Chain Propagation Product 6. C-Alkylated Product + Chain Propagation ProdRadAnion->Product SET to Substrate

SRN1 radical-anion mechanism highlighting single-electron transfer and fragmentation.

Comparative Analysis of Alkylating Agents

The choice of leaving group and aromatic substituent directly dictates the product distribution. Table 1 summarizes the quantitative shift in regioselectivity when modifying the alkylating agent against sodium 2-propanenitronate.

Table 1: Product Distribution in the Alkylation of Nitronate Anions

Alkylating AgentReaction PathwayNucleophileMajor Product RegiochemistryLeaving Group
Benzyl Chloride

2-PropanenitronateO-Alkylated (Nitronic Ester)Cl⁻
p-Nitrobenzyl Chloride

/

2-PropanenitronateMixed (O- and C-Alkylated)Cl⁻
(4-Nitrobenzyl)trimethylammonium Iodide

2-Propanenitronate C-Alkylated (Nitro compound)NMe₃

Experimental Methodology: C-Alkylation of 2-Nitropropane

This protocol outlines the synthesis of 2-methyl-2-nitro-p-nitrophenylpropane using (4-nitrobenzyl)trimethylammonium iodide. The procedure acts as a self-validating system : the stoichiometric release of trimethylamine gas serves as a direct, in-process indicator of successful


 fragmentation.
Experimental Workflow

Workflow Step1 Step 1 Nitronate Formation Step2 Step 2 Reagent Addition Step1->Step2 Step3 Step 3 Reflux (30h) Step2->Step3 Step4 Step 4 Concentration Step3->Step4 Step5 Step 5 Crystallization Step4->Step5

Step-by-step experimental workflow for SRN1 C-alkylation.

Reagents & Equipment
  • (4-Nitrobenzyl)trimethylammonium iodide : 30.0 g (0.093 mol)

  • Sodium metal (clean, cut into small pieces): 2.2 g (0.096 mol)

  • 2-Nitropropane : 65.0 g (0.75 mol). Note: The large excess acts as both a reactant and a co-solvent to suppress side reactions.

  • Absolute ethanol : 400 mL

  • Equipment : 1 L 3-neck round-bottom flask, reflux condenser, mechanical stirrer, gas bubbler/litmus paper (for

    
     detection).
    
Step-by-Step Protocol
  • Nitronate Formation (Initiation Prep) : Under an inert nitrogen atmosphere, carefully add the sodium metal (2.2 g) to 400 mL of absolute ethanol in the reaction flask. Stir until the sodium is completely dissolved, forming sodium ethoxide. Causality Note: Absolute ethanol is required to prevent the hydrolysis of the ethoxide base.

  • Substrate Addition : Add 2-nitropropane (65.0 g) to the ethoxide solution. The mixture will deprotonate to form sodium 2-propanenitronate. Stir for 15 minutes at room temperature.

  • Electrophile Introduction : Add the (4-nitrobenzyl)trimethylammonium iodide (30.0 g) in one portion. The quaternary ammonium salt will partially suspend in the mixture.

  • 
     Activation (Reflux) :
    Heat the mixture to reflux. Causality Note: Heating provides the necessary activation energy required to initiate the first single-electron transfer from the nitronate to the p-nitrobenzyl ring.
    
  • In-Process Validation : As the reaction proceeds, monitor the evolution of trimethylamine gas at the condenser outlet. This can be detected by its characteristic fishy odor or by holding damp red litmus paper near the outlet (which will turn blue). Continue refluxing for approximately 30 hours. The cessation of amine evolution indicates the complete consumption of the ammonium salt and termination of the fragmentation step.

  • Concentration : Once the reaction is complete, distill the dark brown mixture under reduced pressure to remove the bulk of the ethanol and the unreacted excess 2-nitropropane.

  • Isolation & Crystallization : Allow the concentrated residue to cool slowly. Any unreacted starting quaternary salt (typically <18%) may precipitate first and should be filtered off. The target C-alkylated product, 2-methyl-2-nitro-p-nitrophenylpropane, is then crystallized from the remaining mother liquor and washed with cold ethanol to yield the purified compound.

References

  • Title: Carbon-alkylation Reactions of Nitroalkanes. The Reaction of p-Nitrobenzyltrimethylammonium Iodide and Sodium 2-Propanenitronate.
  • Title: Nitroparaffins / Radical-Anion Mechanisms (Kornblum).

Sources

Preparation & Characterization of Supramolecular Complexes: The Trimethyl(4-nitrobenzyl)ammonium / Cucurbituril System

Preparation & Characterization of Supramolecular Complexes: The Trimethyl(4-nitrobenzyl)ammonium / Cucurbit[7]uril System

Abstract & Scope

This application note details the protocol for the preparation, isolation, and physicochemical characterization of the host-guest complex formed between Cucurbit[7]uril (CB[7]) and Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (TMNBA-BF


)

The TMNBA cation serves as a benchmark "probe guest" in supramolecular chemistry due to its dual-nature recognition motif: the cationic trimethylammonium headgroup (ion-dipole interactions) and the electron-deficient nitrobenzyl tail (


Key Deliverables:

  • Synthesis of the supramolecular complex in aqueous media.[1]

  • Determination of binding stoichiometry and affinity (

    
    ) via 
    
    
    H NMR titration.[2]
  • Thermodynamic profiling via Isothermal Titration Calorimetry (ITC).[3][4]

Scientific Background & Mechanism[1][5][6]

The Host: Cucurbit[7]uril (CB[7])

CB[7] is a pumpkin-shaped macrocycle composed of 7 glycoluril units.[4] It possesses a hydrophobic cavity (volume


  • Significance: CB[7] is the preferred host for biomedical applications due to its high water solubility and ability to bind drug-like molecules with affinities (

    
    ) often exceeding 
    
    
    M
    
    
    , rivaling the biotin-avidin interaction.
The Guest: TMNBA-BF
  • Structure: A quaternary ammonium salt with a 4-nitrobenzyl substituent.

  • Counterion Role: The tetrafluoroborate (

    
    ) anion is non-coordinating and ensures solubility in both organic synthesis solvents and aqueous buffers, unlike halides which can competitively bind to the CB[7] portals.
    
Mechanism of Complexation

The inclusion process is driven by the Non-Classical Hydrophobic Effect :

  • Release of High-Energy Water: Displacement of "unhappy" water molecules from the CB[7] cavity.

  • Cation-Dipole Interactions: The positive charge of the ammonium group aligns with the high electron density of the CB[7] carbonyl portals.

  • Shape Complementarity: The benzyl ring fits snugly within the hydrophobic cavity.

GHostFree Host(CB[7] + High Energy Water)ComplexInclusion Complex(CB[7] @ TMNBA)Host->Complex+ GuestGuestFree Guest(TMNBA-BF4)Guest->Complexk_onComplex->Hostk_offWaterReleased Bulk Water(Entropy Gain)Complex->WaterDesolvation

Figure 1: Thermodynamic cycle of the host-guest complexation. The release of cavity water is the primary entropic driver.

Materials & Reagents

ComponentSpecificationRole
Cucurbit[7]uril >98% Purity (NMR verified)Host Macrocycle
TMNBA-BF

Synthesized/Purified (>99%)Guest Molecule
Deuterium Oxide (

)
99.9% DNMR Solvent
Sodium Phosphate Buffer 20 mM, pH 7.4 (pD 7.8)Physiological mimic
Internal Standard TSP or DSS (Sodium trimethylsilylpropanesulfonate)Chemical Shift Ref

Safety Note: Nitrobenzyl compounds can be potentially energetic; handle with care.

Experimental Protocols

Protocol A: Preparation of the 1:1 Complex (Solid State)

Objective: To isolate the pure supramolecular salt for X-ray diffraction or solid-state analysis.

  • Stoichiometric Calculation: Weigh CB[7] (MW

    
     1163  g/mol ) and TMNBA-BF
    
    
    (MW
    
    
    281 g/mol ) in a precise 1:1.05 molar ratio. The slight excess of guest ensures full saturation of the host.
  • Dissolution: Dissolve CB[7] in minimum Milli-Q water (approx. 10 mL per 100 mg) with gentle heating (40°C). Separately dissolve the guest in minimum water.

  • Mixing: Add the guest solution dropwise to the host solution under stirring. The solution should remain clear.

  • Crystallization (Vapor Diffusion):

    • Place the complex solution in a small inner vial.

    • Place the inner vial inside a larger jar containing ethanol or acetone (antisolvent).

    • Seal the outer jar. Over 2-5 days, the antisolvent will diffuse into the water, lowering solubility and growing crystals.

  • Isolation: Filter crystals, wash with cold acetone/water (9:1), and dry under high vacuum.

Protocol B: H NMR Titration (Binding Constant Determination)

Objective: To determine the association constant (

slow exchange

Workflow Diagram:

NMR_WorkflowStep11. Prep Host Stock(1.0 mM in D2O)Step33. Initial Spectrum(Host Only)Step1->Step3Step22. Prep Guest Stock(10.0 mM in D2O)Step44. Sequential Addition(0.2 eq increments)Step2->Step4Step3->Step4Step55. Data Integration(Free vs Bound Peaks)Step4->Step5Step5->Step4Repeat until >2.0 eq

Figure 2: Step-wise NMR titration workflow.

Detailed Procedure:

  • Host Stock: Prepare 600

    
    L of 1.0 mM CB[7] in 
    
    
    (buffered to pD 7.4 if pH sensitivity is a concern, though quaternary ammoniums are pH independent). Transfer to an NMR tube.[2]
  • Guest Stock: Prepare 2 mL of 10.0 mM TMNBA-BF

    
     in the same  solvent batch (to prevent solvent peak shifts).
    
  • Titration Loop:

    • Record the spectrum of the host alone (0 eq).

    • Add aliquots of Guest Stock (e.g., 10

      
      L, corresponding to ~0.16 equivalents).
      
    • Shake well (invert 5 times) and equilibrate for 2 mins.

    • Record

      
      H NMR.
      
    • Repeat until 2.5 equivalents of guest are added.

  • Analysis (Slow Exchange):

    • Observe the aromatic protons of the guest.[5]

    • Free Guest:

      
       ppm (ortho to nitro).
      
    • Bound Guest:

      
       ppm (Significant Upfield Shift due to shielding by CB[7] cavity).
      
    • Calculate

      
       by integrating the distinct "Free" vs "Bound" peaks at a 1:1 stoichiometry point.
      
Protocol C: Isothermal Titration Calorimetry (ITC)

Objective: To measure Enthalpy (


  • Cell Preparation: Fill the sample cell (approx 1.4 mL) with CB[7] solution (0.1 mM) in 20 mM phosphate buffer.

  • Syringe Preparation: Fill the injection syringe with TMNBA-BF

    
     (1.5 mM) in the exact same  buffer.
    
    • Critical: Mismatched buffers create "heat of dilution" artifacts that mask binding.

  • Parameters:

    • Temperature: 25°C (298 K).

    • Stirring: 300 rpm.

    • Injections: 19 x 2

      
      L (first injection 0.4 
      
      
      L, discard data).
  • Data Fitting: Fit the isotherm to a "One Set of Sites" model.

    • Expect

      
       (Exothermic, bond formation).
      
    • Expect

      
       (Stoichiometry).
      

Data Interpretation & Troubleshooting

Expected NMR Shifts

Upon encapsulation, the guest protons reside inside the electron-rich cavity of CB[7]. This causes a shielding effect .

Proton PositionFree Shift (

, ppm)
Bound Shift (

, ppm)

(ppm)
Aromatic (Ortho-NO

)
8.30~7.60-0.70 (Shielded)
Aromatic (Meta-NO

)
7.70~6.50-1.20 (Deep Cavity)
N-Methyl (-N

(CH

)

)
3.20~3.10-0.10 (Portal region)

Note: Values are approximate and solvent-dependent. The "Meta" protons usually show the largest shift as they sit deepest in the cavity.

Troubleshooting
  • Precipitation: If the complex precipitates during titration (cloudiness), the concentration is too high. The CB[7]-Guest complex is less soluble than free CB[7]. Solution: Lower concentrations to 0.1 mM or add 5% DMSO-d6 (though this affects

    
    ).
    
  • Fast Exchange (Broad Peaks): If peaks broaden and merge rather than staying distinct, the binding is weaker (

    
    ). This is unlikely for this specific guest but possible at high temperatures.
    
  • Hysteresis in ITC: If the baseline drifts, ensure the cell and syringe were degassed thoroughly (10 mins under vacuum) to prevent micro-bubbles.

References

  • Isaacs, L. (2009). Cucurbit[n]urils: from mechanism to structure and function. Chemical Communications.

  • Kim, K., et al. (2005).[1] Functionalized cucurbiturils and their applications. Chemical Society Reviews.

  • Masson, E., et al. (2012). Cucurbituril chemistry: a tale of supramolecular success. RSC Advances.

  • Kaifer, A. E. (2003). Interplay between Electrochemistry and Supramolecular Chemistry with Cucurbituril Hosts. Accounts of Chemical Research.

  • Nau, W. M., et al. (2011).[1] A Reference Scale of Cucurbit[7]uril Binding Affinities. Journal of Organic Chemistry.

For technical support regarding this protocol, contact the Supramolecular Application Team.

Application Note: Strategies for Counterion Exchange in Trimethylammonium Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The identity of the counterion (anion) paired with a trimethylammonium cation is a critical determinant of the salt's overall physicochemical and biological properties. Modifying this anion through counterion exchange can profoundly alter solubility, stability, hygroscopicity, and therapeutic efficacy. This guide provides an in-depth exploration of the primary methodologies for performing counterion exchange in trimethylammonium derivatives, tailored for researchers, chemists, and drug development professionals. We will examine the theoretical underpinnings, practical advantages, and detailed protocols for ion-exchange chromatography, precipitation-driven metathesis, and the use of solid-supported reagents.

Introduction: The Critical Role of the Counterion

Trimethylammonium moieties are a fundamental structural feature in numerous pharmaceuticals, functional materials, and biological probes. As permanently charged quaternary ammonium cations, they must be associated with a counterion. The choice of this counterion is far from trivial; it is a key tool in drug formulation and materials engineering.[1][2] For instance, exchanging a halide for a larger, more lipophilic anion can dramatically increase a compound's solubility in organic solvents or enhance its ability to cross biological membranes.[1][3] Conversely, converting to a different salt form can improve aqueous solubility or create a more stable, crystalline solid.[2]

This document serves as a practical guide to the most effective and commonly employed techniques for achieving this pivotal chemical modification.

Core Methodologies: A Comparative Overview

Three primary methods dominate the landscape of counterion exchange for trimethylammonium salts. The selection of the optimal method depends on factors such as the scale of the reaction, the solubility of the starting material and final product, the desired purity, and available resources.

Method Principle Primary Advantages Key Disadvantages Best Suited For
Ion-Exchange Chromatography Reversible adsorption of ions to a charged solid support (resin).[4]High purity, high conversion efficiency, applicable to a wide range of anions.[5][6]Can be time-consuming, requires specialized resins, may require large solvent volumes.High-purity synthesis, removal of trace impurities, compounds with high water solubility.
Precipitation (Salt Metathesis) Exchange of ions between two soluble salts to form an insoluble product, driving the reaction to completion.[3][7][8]Simple, rapid, scalable, and often inexpensive.[7]Purity depends on the insolubility of the byproduct; potential for contamination with starting salts.Large-scale synthesis, situations where a highly insoluble byproduct can be formed (e.g., AgCl).[9][10]
Solid-Supported Reagents The desired anion is immobilized on a polymer support, which is mixed with the substrate solution.[11][12]Simplified purification (filtration), potential for reagent recycling, can be used in multi-step syntheses.[11]Lower capacity than bulk resins, can be more expensive.Rapid purification, high-throughput synthesis, simplifying complex reaction workups.

Method 1: Ion-Exchange Chromatography

Ion-exchange (IEX) chromatography is a highly versatile and robust method that separates molecules based on their net charge.[13] For anion exchange, a stationary phase (resin) containing covalently bound cationic functional groups is used to capture and exchange anions from a sample solution passed through it.

Principle of Operation

Strongly basic anion exchange resins, which typically feature quaternary ammonium functional groups (such as trimethylammonium) attached to a polymer backbone, are ideal for this purpose.[6][14][15][16] The process involves passing a solution of the trimethylammonium salt (e.g., R-N(CH₃)₃⁺ Cl⁻ ) through a column packed with a resin pre-loaded with the desired new anion (e.g., Resin-N(CH₃)₃⁺ OAc⁻ ). The chloride ions in solution have a higher affinity for the resin than the acetate ions, displacing them and resulting in the desired product (R-N(CH₃)₃⁺ OAc⁻ ) eluting from the column.

Visual Workflow: Ion-Exchange Chromatography

IEX_Workflow cluster_prep 1. Column Preparation cluster_exchange 2. Exchange Process cluster_analysis 3. Isolation & Analysis p1 Pack Resin (e.g., Amberlyst A26) p2 Activate & Equilibrate with New Counterion (e.g., NaOAc solution) p1->p2 Load resin p3 Load Sample (R-NMe₃⁺X⁻) p2->p3 p4 Elute with Solvent (e.g., H₂O or MeOH) p3->p4 Slow flow p5 Collect Fractions p4->p5 p6 Analyze & Pool (e.g., HPLC, IC) p5->p6 p7 Isolate Product (Evaporation) p6->p7

Caption: Workflow for counterion exchange via chromatography.

Detailed Protocol: Chloride to Acetate Exchange

This protocol details the exchange of a chloride counterion for an acetate counterion in a hypothetical water-soluble trimethylammonium compound.

Materials:

  • Trimethylammonium Chloride derivative (Substrate)

  • Strongly Basic Anion Exchange Resin (e.g., Amberlyst® A26, OH⁻ form)

  • Sodium Acetate (NaOAc)

  • Deionized Water

  • Methanol (MeOH)

  • Chromatography Column

Protocol Steps:

  • Resin Preparation (Conversion to Acetate Form):

    • Prepare a slurry of the anion exchange resin in deionized water and pack it into a suitable chromatography column.

    • Wash the resin thoroughly with 5-10 column volumes (CV) of deionized water to remove any preservatives or impurities.

    • Prepare a 1 M solution of sodium acetate in deionized water.

    • Pass the 1 M NaOAc solution through the column at a slow flow rate (approx. 1 CV/hour) until the eluent is free of chloride ions (test with a 0.1 M AgNO₃ solution). This requires approximately 5-10 CV.

    • Rationale: This step is critical as it replaces the initial counterions on the resin (often OH⁻ or Cl⁻) with the desired acetate anion. A large excess of acetate ensures complete conversion of the resin's active sites.[14]

  • Equilibration:

    • Wash the acetate-form resin with 5-10 CV of deionized water or the solvent to be used for elution (e.g., water/methanol mixture) to remove excess sodium acetate.

    • Continue washing until the conductivity of the eluent matches that of the clean solvent.

    • Rationale: Removing excess salt prevents contamination of the final product and establishes a stable baseline for the separation.

  • Sample Loading and Exchange:

    • Dissolve the trimethylammonium chloride substrate in a minimum amount of the elution solvent.

    • Load the solution onto the top of the column.

    • Begin elution with the chosen solvent at a slow flow rate (e.g., 0.5-1.0 mL/min for a lab-scale column).

    • Rationale: A slow flow rate maximizes the residence time of the substrate on the column, ensuring efficient interaction and complete exchange of the chloride ions for the resin-bound acetate ions.[13][17]

  • Elution and Collection:

    • Continue eluting with the solvent while collecting fractions.

    • Monitor the fractions for the presence of the product. This can be done using thin-layer chromatography (TLC), UV-Vis spectroscopy (if the cation has a chromophore), or conductivity.

    • Scientist's Note: The desired product, now the trimethylammonium acetate salt, will elute from the column, while the exchanged chloride ions remain bound to the resin.

  • Product Isolation and Verification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the final trimethylammonium acetate salt.

    • Confirm the identity and purity of the product using NMR, Mass Spectrometry, and verify the absence of the original chloride counterion using ion chromatography or titration.

Method 2: Precipitation (Salt Metathesis)

Salt metathesis, also known as a double displacement reaction, is a powerful technique driven by the formation of a product with low solubility in the reaction medium.[3][7][8] The reaction equilibrium is shifted towards the products by the removal of the insoluble species via precipitation.[18]

Principle of Operation

The strategy involves selecting a salt of the desired anion (e.g., NaY) where the corresponding salt of the original anion (e.g., NaX) has significantly different solubility from the byproduct (MB) in the chosen solvent. A classic example is the exchange of a halide (Cl⁻, Br⁻, I⁻) using a silver salt (e.g., AgNO₃, AgOAc). The formation of the highly insoluble silver halide (AgCl, AgBr, AgI) drives the reaction to completion, leaving the desired trimethylammonium salt in solution.[9][10][19][20]

General Reaction: R-NMe₃⁺X⁻ (aq) + Ag⁺ Y⁻ (aq) → R-NMe₃⁺Y⁻ (aq) + AgX (s) ↓

Visual Workflow: Precipitation / Metathesis

Metathesis_Workflow cluster_reaction 1. Reaction cluster_isolation 2. Isolation cluster_purification 3. Purification r1 Dissolve Substrate (R-NMe₃⁺X⁻) r2 Add Metathesis Salt (e.g., AgNO₃) r1->r2 r3 Stir & Allow Precipitate to Form (AgX ↓) r2->r3 i1 Filter Mixture r3->i1 i2 Collect Filtrate (Contains R-NMe₃⁺NO₃⁻) i1->i2 Separates solid p2 Evaporate Filtrate i2->p2 p1 Wash Precipitate (Optional recovery) p3 Analyze & Purify (e.g., Recrystallization) p2->p3

Caption: Workflow for counterion exchange via precipitation.

Detailed Protocol: Bromide to Nitrate Exchange using a Silver Salt

This protocol details the exchange of a bromide counterion for a nitrate using silver nitrate.

Materials:

  • Trimethylammonium Bromide derivative (Substrate)

  • Silver Nitrate (AgNO₃)

  • Solvent (e.g., Deionized Water, Ethanol, or Acetonitrile)

  • Filter paper or Celite®

CAUTION: Silver salts can stain skin and are toxic. Handle with appropriate personal protective equipment (PPE). Protect the reaction from light, as silver halides can be light-sensitive.[10]

Protocol Steps:

  • Dissolution:

    • Dissolve the trimethylammonium bromide substrate in a suitable solvent in a flask protected from light (e.g., wrapped in aluminum foil). Water or ethanol are common choices.

    • Scientist's Note: The solvent must be chosen carefully to ensure that the starting material and the final product are soluble, while the silver bromide byproduct is highly insoluble.

  • Reaction:

    • In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of silver nitrate in the same solvent.

    • Slowly add the silver nitrate solution to the stirring substrate solution at room temperature.

    • A precipitate (a cream-colored solid of AgBr) should form immediately.[9][21]

    • Stir the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • Rationale: Using stoichiometric amounts is crucial. An excess of silver nitrate will contaminate the final product, while an insufficient amount will lead to incomplete conversion.

  • Isolation:

    • Filter the mixture through a pad of Celite® or a fine porosity filter paper to remove the silver bromide precipitate.

    • Wash the collected solid with a small amount of fresh solvent to ensure all the desired product is recovered in the filtrate.

    • Combine the filtrate and the washings.

    • Rationale: Filtration is the key purification step in this method. The efficiency of this step directly impacts the purity of the final product.

  • Product Isolation and Verification:

    • Remove the solvent from the filtrate under reduced pressure to yield the crude trimethylammonium nitrate salt.

    • The product can be further purified by recrystallization if necessary.

    • Confirm the product's identity via NMR and Mass Spectrometry. Use a qualitative test (e.g., adding a drop of NaBr solution) to ensure no residual silver ions are present in the final product.

Method 3: Solid-Supported Reagents

This modern approach combines the simplicity of metathesis with the ease of purification found in chromatography.[11] Here, the anion of interest is covalently linked to a solid support, which acts as a macroscopic ion-exchange agent.

Principle of Operation

A polymer-supported reagent, such as an Amberlyst resin functionalized with the desired counterion (e.g., perruthenate for oxidation reactions or other anions for simple exchange), is added directly to a solution of the trimethylammonium salt. The exchange occurs in the solution phase, and upon completion, the spent resin (now bearing the original counterion) is simply filtered off, leaving the desired product in solution.

This technique simplifies the workup process immensely, often eliminating the need for liquid-liquid extraction or chromatography.[11][12]

Protocol: General Exchange using a Solid-Supported Reagent
  • Reagent Selection: Choose a commercially available or prepared solid-supported resin containing the desired anion (e.g., polymer-bound carbonate, acetate, etc.).

  • Reaction:

    • Dissolve the trimethylammonium salt (R-NMe₃⁺X⁻) in a suitable solvent.

    • Add an excess (typically 2-5 equivalents) of the solid-supported reagent to the solution.

    • Stir or shake the mixture at room temperature or with gentle heating for several hours to overnight.

    • Rationale: An excess of the solid-supported reagent is used to drive the equilibrium towards complete exchange.

  • Purification:

    • Filter the reaction mixture to remove the resin.

    • Wash the resin with a small amount of fresh solvent.

    • Combine the filtrates.

  • Isolation:

    • Remove the solvent from the filtrate under reduced pressure to yield the final product, R-NMe₃⁺Y⁻.

Conclusion and Best Practices

The successful exchange of a counterion in a trimethylammonium derivative is a critical step that can unlock desired properties for a molecule.

  • For highest purity , especially at a small to medium scale, ion-exchange chromatography is the method of choice.

  • For scalability and simplicity , precipitation (metathesis) is highly effective, provided a suitable insoluble byproduct can be formed.

  • For rapid synthesis and simplified workup , solid-supported reagents offer a compelling modern alternative.

Regardless of the method chosen, rigorous analytical verification of the final product is essential to confirm the complete exchange of the counterion and the absence of impurities from starting materials or byproducts.

References

  • Wikipedia. (n.d.). Salt metathesis reaction. Retrieved from [Link]

  • Pernert, J. C. (1968). Ion exchange method of preparing quaternary ammonium compounds. U.S. Patent No. 3,397,215.
  • Huayue. (n.d.). Anion Exchange Resin. Retrieved from [Link]

  • Murphy, C., & O'connor, S. (2006). Method for the synthesis of quaternary ammonium compounds and compositions thereof. European Patent No. EP1732878B1.
  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers. Retrieved from [Link]

  • Unknown. (n.d.). Ion exchange chromatography. Retrieved from [Link]

  • Ryzhkov, A., et al. (2023). Composite Anion Exchange Membranes Based on Quaternary Ammonium-Functionalized Polystyrene and Cerium(IV) Phosphate with Improved Monovalent-Ion Selectivity and Antifouling Properties. PMC. Retrieved from [Link]

  • Sunresin. (n.d.). Strong Base Anion Exchange Resin. Retrieved from [Link]

  • Mcburney, C. H. (1957). Quaternary ammonium anion exchange resins and method for preparing the same. U.S. Patent No. 2,801,224.
  • Wasylkiewicz, S., et al. (2015). Synthesis of Quaternary Ammonium Salts with Novel Counterions. ResearchGate. Retrieved from [Link]

  • Czerwińska, K., & Pawłowska, M. (2019). Removal of quaternary ammonium compounds in ion exchange process. E3S Web of Conferences. Retrieved from [Link]

  • Biotage. (n.d.). Solid supported reagents. Retrieved from [Link]

  • Precision Chemistry - ACS Publications. (2024). Salt Metathesis: An Ultimate Click Reaction. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Silver and lead halides | Demonstration. Retrieved from [Link]

  • Bio-Rad. (n.d.). AG 1, AG 2, and AG 4 Anion Exchange Resins. Retrieved from [Link]

  • Unknown. (n.d.). Column ion-exchange and reverse phase high pressure liquid chromatography in chemical synthesis of nucleoside 5. Retrieved from [Link]

  • Chemistry Learner. (2021). Metathesis Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Grokipedia. (n.d.). Salt metathesis reaction. Retrieved from [Link]

  • The Electrochemical Society Interface. (n.d.). Electrochemical Applications of Room-Temperature Ionic Liquids. Retrieved from [Link]

  • Reddit. (2019). Quaternary ammonium salt anion exchange. Retrieved from [Link]

  • Lavendomme, R., et al. (2022). Anion-assisted amidinium exchange and metathesis. PMC - NIH. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/wtw/D116-Titration-of-quaternary-Ammonium-compounds-in-desinfectants-EN.pdf]([Link] titration/wtw/D116-Titration-of-quaternary-Ammonium-compounds-in-desinfectants-EN.pdf)

  • Hapiot, P., & Lagrost, C. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC - NIH. Retrieved from [Link]

  • MDPI. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Baxendale Group. (n.d.). Solid-supported reagents for multi-step organic synthesis: preparation and application. Retrieved from [Link]

  • Kapałka, A., et al. (2021). Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. MDPI. Retrieved from [Link]

  • Straub, J. (n.d.). The precipitation of silver chloride. Retrieved from [Link]

  • Zielińska, A., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. MDPI. Retrieved from [Link]

  • Ding, Z., & Bard, A. J. (n.d.). Novel Electrochemical Studies of Ionic Liquids. Retrieved from [Link]

  • Swanson, J. R. (2007). Method for Exchanging Anions of Tetraalkylammonium Salts. U.S. Patent Application No. 2007/0255074A1.
  • Wang, J., & Li, G. (n.d.). Electrode-Electrolyte Interfacial Processes in Ionic Liquids and Sensor Applications. CDC Stacks. Retrieved from [Link]

  • ProDuckThieves. (2019). CHEM C11: Halide Ions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Counterions – Knowledge and References. Retrieved from [Link]

  • Zherebetskyy, D., et al. (2015). Counterion-Mediated Ligand Exchange for PbS Colloidal Quantum Dot Superlattices. PubMed. Retrieved from [Link]

  • Save My Exams. (2026). Reactions of the Halide Ions (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Zhang, X., et al. (2021). Exchange Counterion in Polycationic Hydrogels: Tunability of Hydrophobicity, Water State, and Floating Capability for a Floating pH Device. PMC. Retrieved from [Link]

  • Erle, A., et al. (2022). Synthesis and Characterization of New Counterion-Substituted Triacylgermenolates and Investigation of Selected Metal–Metal Exchange Reactions. PMC. Retrieved from [Link]

  • Boyd, S., et al. (2004). Methods for selectively removing counterions from compounds and compounds derived from such methods. WIPO Patent No. WO2004081073A2.
  • Tokunaga, E., et al. (n.d.). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [Link]

  • Clark, J. (n.d.). Silver halide precipitate equations. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Chemistry and Geometry of Counterions Used in Hydrophobic Ion Pairing Control Internal Liquid Crystal Phase Behavior and Thereby Drug Release. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Recrystallization techniques for purifying (4-nitrobenzyl)trimethylammonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purifying (4-nitrobenzyl)trimethylammonium tetrafluoroborate

Welcome to the technical support guide for the purification of (4-nitrobenzyl)trimethylammonium tetrafluoroborate (Product ID: 252280-73-2). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development and chemical synthesis. Our goal is to empower you to overcome common challenges and achieve high purity for this critical quaternary ammonium salt.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization of (4-nitrobenzyl)trimethylammonium tetrafluoroborate necessary?

The performance of (4-nitrobenzyl)trimethylammonium tetrafluoroborate in any application, from organic synthesis to biological studies, is critically dependent on its purity.[1] Synthetic routes, particularly those involving ion exchange from a halide salt, can introduce inorganic salt impurities (e.g., sodium chloride) or residual starting materials.[2] Recrystallization is a powerful technique used to eliminate these contaminants, ensuring lot-to-lot consistency and the reliability of your experimental results.

Q2: What is the ideal solvent for recrystallizing this compound?

(4-Nitrobenzyl)trimethylammonium tetrafluoroborate is a quaternary ammonium salt, making it soluble in polar solvents.[2] An ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of the purified crystals.

Based on the properties of similar tetrafluoroborate salts, the most promising solvent systems are:

  • Alcohols (Methanol, Ethanol, Isopropanol): These are excellent starting points. Methanol will likely be a very "good" solvent, potentially leading to lower yields unless used in a mixed-solvent system. Isopropanol is often a good balance.

  • Carbonyl-Containing Solvents (Acetone, Methyl Ethyl Ketone): Patent literature suggests that organic solvents containing a carbonyl group are effective for purifying quaternary ammonium tetrafluoroborates.[3]

  • Mixed-Solvent Systems: A combination of a "good" solvent (like methanol or acetone) with a "poor" solvent (an anti-solvent like diethyl ether or ethyl acetate) can be highly effective. This allows for fine-tuning of the solubility to induce crystallization.

Q3: How do I screen for an optimal solvent system?

Efficient solvent screening is crucial. Place a small amount of your crude material (e.g., 20-30 mg) into several test tubes. Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube. Observe the solubility at room temperature and then upon gentle heating.

Solvent CandidateObservation at Room TempObservation at BoilingSuitability Assessment
Methanol SolubleVery SolubleLikely too soluble for single-solvent use. Good candidate for a mixed-solvent system.
Ethanol Sparingly SolubleSolublePromising candidate for a single-solvent recrystallization.
Isopropanol Sparingly/InsolubleSoluble with heatingExcellent candidate for a single-solvent recrystallization.
Acetone Sparingly SolubleSolublePromising candidate. Its low boiling point (56°C) allows for easy removal.[4]
Ethyl Acetate InsolubleInsolubleGood candidate as an anti-solvent (poor solvent) in a mixed-solvent system.
Water SolubleVery SolubleGenerally avoided due to the hygroscopic nature of many ammonium salts and difficulty in drying.[5]

Detailed Recrystallization Protocol: Single-Solvent Method (Isopropanol)

This protocol provides a robust, step-by-step methodology for purifying (4-nitrobenzyl)trimethylammonium tetrafluoroborate using isopropanol, a commonly successful solvent for such salts.

Methodology
  • Dissolution: Place the crude (4-nitrobenzyl)trimethylammonium tetrafluoroborate into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of isopropanol, just enough to create a slurry.

  • Heating to Dissolve: Place the flask on a stirrer hotplate in a well-ventilated fume hood. Heat the mixture gently with stirring. Add isopropanol portion-wise (dropwise or in 1-2 mL increments) until all the solid just dissolves. Causality Note: Adding a large excess of solvent is the most common reason for failed or low-yield recrystallization.[5] The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Conditional): If you observe any insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed). Place a piece of fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the impurities. Expertise Note: This step must be done rapidly to prevent the desired compound from crystallizing prematurely in the funnel.[6][7]

  • Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals rather than a fine precipitate.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to an hour. This further decreases the solubility of the compound, maximizing the yield of recovered crystals.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold isopropanol. Trustworthiness Note: Using cold solvent for washing is critical. Warm solvent will redissolve a significant portion of your purified product, reducing the yield.

  • Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. A vacuum oven at a moderate temperature (e.g., 40-50°C) can be used if the compound's melting point is sufficiently high. The final product should be a dry, free-flowing crystalline solid.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Filtration check_insoluble->hot_filter Yes cool_rt Slowly Cool to Room Temperature check_insoluble->cool_rt No hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter_wash Vacuum Filter & Wash with Cold Solvent cool_ice->filter_wash dry Dry Under Vacuum filter_wash->dry end Pure Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide

Problem: No crystals form after the solution cools.
  • Possible Cause 1: Too much solvent was used. This is the most common issue.[5] The solution is not supersaturated, and the compound remains dissolved even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A rotary evaporator can also be used to carefully remove solvent.[5] Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated but nucleation has not occurred.

    • Solution A (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6]

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.[8]

Problem: The compound separates as an oil, not crystals.
  • Possible Cause 1: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the compound. This causes the compound to come out of solution in its liquid (molten) state.[5][6]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (10-15% more) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask can help.[5]

  • Possible Cause 2: Significant impurities are present. Impurities can depress the melting point and interfere with crystal lattice formation.[8]

    • Solution: If slow cooling and dilution fail, it may be necessary to recover the material by removing the solvent and attempting purification by another method (e.g., chromatography) or trying a completely different recrystallization solvent system.

Problem: The final product is still impure or has a low/broad melting point.
  • Possible Cause: The chosen solvent is not effective at excluding the specific impurity. Some impurities may have similar solubility profiles to the desired compound and can co-crystallize.

    • Solution: Perform a second recrystallization, potentially using a different solvent system. For instance, if isopropanol was used first, a recrystallization from an acetone/diethyl ether mixture might successfully remove the persistent impurity. Multiple recrystallizations may be required to achieve high purity.[3]

Troubleshooting Decision Tree

Troubleshooting_Tree start Initial Observation After Cooling no_crystals Clear Solution (No Crystals) start->no_crystals oiled_out Oily Layer Forms start->oiled_out low_purity Crystals Formed, But Purity is Low start->low_purity cause_solvent Cause: Too Much Solvent no_crystals->cause_solvent cause_nucleation Cause: No Nucleation no_crystals->cause_nucleation cause_mp Cause: Concentrated or Low Melting Point oiled_out->cause_mp cause_cocrystal Cause: Impurity Co-crystallized low_purity->cause_cocrystal sol_evap Solution: Evaporate Some Solvent cause_solvent->sol_evap sol_scratch Solution: Scratch Flask or Add Seed Crystal cause_nucleation->sol_scratch sol_dilute Solution: Reheat, Add More Solvent, Cool Slowly cause_mp->sol_dilute sol_recrystal Solution: Re-crystallize from a Different Solvent cause_cocrystal->sol_recrystal

Caption: Decision tree for common recrystallization problems.

References

  • BenchChem. (n.d.). Synthesis and Purification of Tetraethylammonium Tetrafluoroborate for Electrochemical Studies: An In-depth Technical Guide.
  • Google Patents. (n.d.). JP2007106753A - Method for purifying quaternary ammonium tetrafluoroborate and electric double layer capacitor using the same.
  • Google Patents. (n.d.). EP1505057B1 - Method of purifying quaternary alkylammonium salt.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
  • University of York. (n.d.). Problems with Recrystallisations.
  • BenchChem. (n.d.). Technical Support Center: Ammonium Selenite Crystallization.
  • Smolecule. (2023, August 19). Buy Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate | 252280-73-2.
  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

Sources

Minimizing hygroscopic effects in tetrafluoroborate salt handling

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Support Center: Tetrafluoroborate (


) Salt Handling & Moisture Management 

Tetrafluoroborate (


) salts, including alkali metal salts and imidazolium-based ionic liquids, are ubiquitous reagents in catalysis, electrochemistry, and drug development. However, their hygroscopic nature poses a severe risk to experimental integrity. Moisture absorption inevitably leads to the hydrolysis of the 

anion, generating corrosive hydrofluoric acid (HF) and altering the physicochemical properties of the reagent. This technical guide provides authoritative troubleshooting, analytical validation, and handling protocols to mitigate these effects.

Section 1: Mechanistic Troubleshooting (FAQ)

Q: Why do my tetrafluoroborate salts degrade over time, and why does my glassware become etched?

Causality & Mechanism: The


 anion is often mistakenly considered completely inert. In reality, it is only kinetically stable. When exposed to atmospheric moisture, it undergoes a stepwise 1[1]. Water molecules nucleophilically attack the boron center, displacing fluoride ions to form hydroxyfluoroborates (e.g., 

) and highly corrosive hydrofluoric acid (HF)[2].

If stored or analyzed in standard borosilicate glassware, the generated HF reacts with the silica (


) matrix to form hexafluorosilicate (

) and water[3]. This secondary reaction is particularly insidious: it consumes HF, which drives the initial hydrolysis equilibrium forward via Le Chatelier's principle, thereby artificially accelerating the degradation of your reagent[3].

HydrolysisMechanism BF4 BF₄⁻ (Tetrafluoroborate) BF3OH BF₃OH⁻ (Hydroxyfluoroborate) BF4->BF3OH + H₂O (Hydrolysis) HF HF (Hydrofluoric Acid) BF4->HF + H₂O (Hydrolysis) H2O H₂O (Moisture) SiF6 SiF₆²⁻ (Hexafluorosilicate) HF->SiF6 + SiO₂ (Etching) Glass SiO₂ (Glassware) Glass->SiF6 + HF H2O_gen H₂O (Byproduct) Glass->H2O_gen + HF H2O_gen->BF3OH Drives Equilibrium

Caption: Hydrolysis pathway of tetrafluoroborate generating hydrofluoric acid and subsequent glass etching.

Section 2: Moisture Detection & Validation Protocols

Q: How can I accurately quantify trace moisture and verify if hydrolysis has already occurred?

Expert Insight: Standard volumetric Karl Fischer (KF) titration is insufficient for trace moisture in hygroscopic salts. Coulometric KF titration is the industry standard for detecting water down to 10 µg[4]. However, KF titration cannot detect if the


 has already hydrolyzed. For a self-validating system,4 is superior. It detects water with a lower limit of 5 µg and directly identifies hydrolysis byproducts, allowing you to prepare samples entirely within a glovebox to eliminate atmospheric handling errors[4].

Step-by-Step Methodology:


 NMR Validation of 

Hydrolysis
  • Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, dissolve 20–50 mg of the

    
     salt in a rigorously dried deuterated solvent (e.g., 
    
    
    
    or
    
    
    ).
  • Tube Selection (Critical Step): Transfer the solution into a polypropylene (plastic) NMR tube. Do not use standard glass NMR tubes. Glass reacts with trace HF, forming

    
     (visible at -128.0 ppm in 
    
    
    
    NMR) and artificially altering the hydrolysis equilibrium[3].
  • Internal Standard Addition: Add a fluorinated benzene derivative as an internal standard if precise quantitative signal-to-noise ratios are required.

    
     has a long 
    
    
    
    relaxation time, necessitating careful single-scan acquisitions[4].
  • Data Acquisition: Acquire the

    
     NMR spectrum using a single-scan or appropriately delayed multi-scan sequence.
    
  • Spectral Analysis: Identify the primary

    
     peak (typically around -148 to -150 ppm). Look for secondary peaks indicating decomposition, such as 
    
    
    
    or bifluoride (
    
    
    ), which confirm that irreversible hydrolysis has occurred[2].

Section 3: Reagent Drying & Handling Workflows

Q: What is the optimal workflow for drying and storing hygroscopic


 reagents? 

Expert Insight: To ensure experimental integrity, drying must be coupled with analytical verification. Heating


 salts too aggressively causes thermal decomposition, while insufficient vacuum leaves residual water. A systematic approach utilizing high vacuum and moderate heat is required to break the hydrogen bonds between water and the 

anion without exceeding the salt's thermal stability threshold[5].

Step-by-Step Methodology: High-Vacuum Drying Protocol

  • Initial Setup: Transfer the liquid or solid

    
     salt into a clean, dry Schlenk flask equipped with a magnetic stir bar.
    
  • Vacuum Application: Connect the flask to a high-vacuum Schlenk line. Gradually reduce the pressure to

    
     mbar. Causality: A gradual pressure reduction prevents bumping and excessive foaming caused by the rapid evaporation of dissolved gases and bulk water.
    
  • Thermal Desorption: Immerse the flask in an oil bath and5[5]. Causality: This specific temperature range provides sufficient thermal energy to drive off moisture without degrading the tetrafluoroborate anion.

  • Extended Drying: Maintain dynamic vacuum and heating for 6 to 12 hours[5]. For highly viscous ionic liquids, continuous stirring is mandatory to constantly renew the surface area exposed to the vacuum.

  • Inert Transfer: Allow the flask to cool to room temperature under vacuum. Backfill the flask with high-purity, dry dinitrogen (

    
    ) or argon[5].
    
  • Storage: Immediately transfer the sealed flask into a glovebox for long-term storage and handling.

DryingWorkflow Start Hygroscopic BF₄⁻ Salt Schlenk Transfer to Schlenk Flask Start->Schlenk Vacuum Apply High Vacuum (< 10⁻² mbar) Schlenk->Vacuum Heat Heat to 70–90 °C (6-12h) Vacuum->Heat Prevents Bumping Test KF Titration / ¹⁹F NMR Heat->Test Decision Moisture < 200 ppm? Test->Decision Decision->Heat No Store Store in Glovebox (N₂/Ar) Decision->Store Yes

Caption: Decision matrix and workflow for drying and storing hygroscopic tetrafluoroborate salts.

Section 4: Quantitative Data Summary

To facilitate quick reference during experimental design, the following table summarizes the critical parameters for moisture management in


 systems.
ParameterRecommended Method / ConditionValue / LimitMechanistic Impact / Observation
Trace Moisture Detection Coulometric Karl Fischer Titration10 µg (limit)Standard for bulk moisture analysis; susceptible to atmospheric contamination during transfer[4].
Advanced Aquametry

NMR Spectroscopy
5 µg (limit)Highly sensitive; allows sample prep in a glovebox, eliminating handling errors[4].
Drying Temperature High Vacuum Heating (

mbar)
70–90 °CEffectively removes water without inducing thermal degradation of the tetrafluoroborate anion[5].
Hydrolysis Threshold Ambient Moisture Exposure> 80 mol%

Rapid acceleration of hydrolysis, generating HF and

[2].
Target Dryness Post-Drying Validation< 200 ppm

Ensures stable physicochemical properties and prevents background catalytic interference[5].

References

  • Source: Chemistry (via Texas A&M University)
  • Source: Journal of Materials Chemistry (via Ritsumeikan University)
  • 1-Allyl-3-methylimidazolium Tetrafluoroborate|[AMIM][BF4] Source: Benchchem URL
  • Hydrolysis of the Room Temperature Ionic Liquid, N,N-Diethyl-N-methyl-N-(2-methoxyethyl)
  • Ionic Liquid-Based Low-Temperature Synthesis of Crystalline Ti(OH)OF·0.

Sources

Optimizing reaction temperature for benzyl ammonium salt stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature & Troubleshooting Thermal Degradation

Diagnostic & Decision Support

Status: Active Session Analyst: Senior Application Scientist Context: Benzyl ammonium salts are versatile intermediates and Phase Transfer Catalysts (PTC). However, the benzylic carbon is uniquely susceptible to both nucleophilic attack (dealkylation) and deprotonation (rearrangement/elimination). This guide isolates the thermal variables controlling these failure modes.

Visual Diagnostic: The Degradation Pathway Map

Use this flowchart to identify the specific thermal failure mode based on your observed byproducts.

BenzylStability Start Start: Analyze Reaction Mixture CheckByproducts Identify Major Byproduct Start->CheckByproducts BenzylHalide Benzyl Halide + Tertiary Amine CheckByproducts->BenzylHalide Found R-X StyreneDeriv Styrene/Alkene Derivatives CheckByproducts->StyreneDeriv Found C=C OrthoAmine Ortho-Alkyl Benzylamine CheckByproducts->OrthoAmine Found Isomer Diag1 Diagnosis: Reverse Menschutkin (Dealkylation) BenzylHalide->Diag1 Diag2 Diagnosis: Hofmann Elimination StyreneDeriv->Diag2 Diag3 Diagnosis: Sommelet-Hauser Rearrangement OrthoAmine->Diag3 Action1 Action: Lower Temp, Change Anion (to BF4/OTf) Diag1->Action1 Action2 Action: Lower Base Conc, Reduce Temp < 60°C Diag2->Action2 Action3 Action: Avoid Strong Bases (NaNH2, LiR), Keep < 0°C Diag3->Action3

Figure 1: Decision tree linking observed impurities to specific thermal degradation mechanisms.

Troubleshooting Guides (Q&A)

Issue 1: "My product yield decreases as I scale up and hold the reaction longer, even though TLC showed conversion."

Diagnosis: Reverse Menschutkin Reaction (Dealkylation) Technical Explanation: The formation of quaternary ammonium salts is an equilibrium process. While the forward reaction (alkylation) is kinetically favored, the reverse reaction (nucleophilic attack by the counter-ion on the benzylic carbon) becomes thermodynamically relevant at elevated temperatures.

  • Mechanism: The halide anion (

    
    ) attacks the 
    
    
    
    -carbon of the benzyl group via an
    
    
    mechanism, displacing the tertiary amine.
  • Key Factor: This is entropy-driven. High temperatures favor the dissociation into neutral species (amine + alkyl halide) over the ordered salt lattice/solvated ions.

Corrective Protocol:

  • Temperature Ceiling: Limit reaction temperature to < 80°C for chloride/bromide salts.

  • Anion Exchange: If high temperatures (>100°C) are required for subsequent steps, exchange the nucleophilic halide counter-ion for a non-nucleophilic anion like Tetrafluoroborate (

    
    ), Hexafluorophosphate (
    
    
    
    ), or Tosylate (
    
    
    ). These anions cannot effectively perform the
    
    
    back-attack.
Issue 2: "I am detecting unexpected aromatic isomers with an ortho-alkyl group."

Diagnosis: Sommelet-Hauser Rearrangement Technical Explanation: This is a specific risk for benzyl ammonium salts in the presence of strong bases (e.g., NaH, NaNH2, or concentrated NaOH in PTC).

  • Mechanism: The base deprotonates the benzylic position to form an ylide.[1][2] This ylide undergoes a [2,3]-sigmatropic rearrangement, migrating the nitrogen substituent to the ortho position of the aromatic ring, followed by rearomatization.

  • Temperature Sensitivity: While often associated with strong bases, thermal energy lowers the activation barrier for the initial deprotonation, making this accessible even with weaker bases (like carbonate/hydroxide) at high temperatures (>100°C).

Corrective Protocol:

  • Thermal Quench: Perform the basification step at 0°C to -10°C .

  • Solvent Switch: Avoid polar aprotic solvents (DMSO, DMF) if possible, as they enhance the basicity of the counter-ion, promoting ylide formation.

Issue 3: "The reaction mixture turns dark/tarry, and I see vinyl peaks in the NMR."

Diagnosis: Hofmann Elimination Technical Explanation: If your benzyl ammonium salt has


-hydrogens (on the alkyl chains attached to the nitrogen), base-promoted 

-elimination occurs.[3]
  • Mechanism: The base abstracts a

    
    -proton, collapsing the C-N bond to release an alkene and a tertiary amine.
    
  • Thermodynamics: Elimination is highly endothermic and entropy-favored. Increasing temperature from 60°C to 120°C can shift the ratio from substitution (desired) to elimination (degradation) by orders of magnitude.

Corrective Protocol:

  • The "60-Degree Rule": For Phase Transfer Catalysis (PTC) involving concentrated hydroxide, maintain

    
    .
    
  • Steric Protection: If possible, use methyl groups (no

    
    -hydrogens) for the other three substituents (e.g., Benzyltrimethylammonium) to eliminate this pathway entirely.
    

Optimization Protocol: Determining

Do not guess the stability limit. Use this "Isothermal Stress Test" to determine the Maximum Operating Temperature (


) for your specific salt/solvent system.
Methodology: Isothermal Degradation Profiling

Objective: Define the temperature at which degradation exceeds 1% per hour.

Materials:

  • Target Benzyl Ammonium Salt (pure).

  • Reaction Solvent (e.g., Toluene, Water, DMF).

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene - inert and non-volatile).

  • HPLC or qNMR (Quantitative NMR).

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the Salt (0.1 M) and Internal Standard (0.05 M) in the chosen solvent.

    • Note: If the reaction is biphasic (PTC), prepare the exact biphasic mixture to capture interfacial effects.

  • Thermal Stressing:

    • Divide the stock into 5 sealed pressure vials (to prevent solvent evaporation).

    • Incubate vials at: 40°C, 60°C, 80°C, 100°C, 120°C .

  • Sampling:

    • Take aliquots at

      
      .
      
    • Immediately quench aliquots (cool to 0°C and dilute).

  • Analysis:

    • Analyze via HPLC or qNMR.

    • Normalize the Salt peak area against the Internal Standard peak area (corrects for solvent evaporation/injection error).

  • Data Interpretation:

    • Plot ln([Salt]/[Salt]_0) vs. Time for each temperature.

    • The slope

      
       is the degradation rate constant.
      
    • Criterion: The

      
       is the highest temperature where 
      
      
      
      (less than 2% loss over reaction time).

Data Summary: Stability Thresholds

Table 1: General stability guidelines for Benzyl Ammonium Salts based on counter-ion and conditions.

Counter-IonDominant Failure ModeSafe Temp (

)
Critical Risk Zone
Chloride (

)
Reverse Menschutkin< 80°C> 110°C
Bromide (

)
Reverse Menschutkin< 70°C> 100°C
Iodide (

)
Reverse Menschutkin (Fastest)< 50°C> 80°C
Hydroxide (

)
Hofmann / Sommelet-Hauser< 40°C> 60°C

/

Acid Hydrolysis (Slow)< 120°C> 150°C

References

  • Dehmlow, E. V. (1993). Phase Transfer Catalysis. 3rd Edition, VCH.
  • Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions. 3. The stability of quaternary ammonium salts."[4][5] Journal of Organic Chemistry, 47(20), 3924–3927. Link

  • Shirakawa, S., & Maruoka, K. (2013). "Recent developments in asymmetric phase-transfer reactions." Angewandte Chemie International Edition, 52(2), 4312-4348. (Discusses catalyst design to avoid degradation). Link

  • Sommelet, M. (1937).[2] "Sur un mode particulier de réarrangement intramoléculaire." Compt. Rend., 205,[2] 56. (Original description of the rearrangement mechanism).

  • Gozzo, F. C., et al. (2022). "Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts." International Journal of Chemical Kinetics, 54(1), 16-27.[4] Link

Sources

Controlling pH sensitivity in Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate solutions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket ID: T-NBzl-BF4-Opt Subject: Controlling pH Sensitivity & Stability Protocols

Executive Summary

Welcome to the technical support hub for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate . While this reagent is a potent electrophile and phase-transfer catalyst precursor, users frequently encounter "phantom" color changes (deep purple/blue) or inconsistent reactivity.

The Core Issue: The p-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the benzylic protons (approximate pKa ~16 in water, but effectively lower in non-aqueous/DMSO systems due to ion pairing). In basic or even slightly nucleophilic buffers, the compound deprotonates to form a quinoid aci-nitro ylide , which is highly colored and prone to oxidative degradation.

This guide provides the protocols to stabilize this cation and troubleshoot pH-dependent anomalies.

Part 1: The Mechanism of Sensitivity

To control the reagent, you must understand the equilibrium governing its stability. The "pH sensitivity" you observe is actually a shift between the colorless ammonium cation and the colored zwitterionic ylide.

The Chromogenic Equilibrium

When pH rises (or in the presence of basic impurities like hydroxide or amine bases), the benzylic proton is removed. The resulting negative charge is delocalized onto the nitro group, creating a strong chromophore.

pH_Equilibrium Cation Cationic Form (Stable) [Colorless] Target Species Transition Deprotonation (Benzylic Position) Cation->Transition + Base Base Base (OH- / B:) Anion Quinoid/Ylide Form (Unstable) [Deep Purple/Blue] Reactive Intermediate Transition->Anion Resonance Stabilization Anion->Cation + Acid (H+)

Figure 1: The pH-dependent equilibrium. The shift to the red/purple Quinoid form indicates deprotonation, often serving as an unintended internal pH indicator.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution turned deep purple/blue immediately upon dissolution."

Diagnosis: Benzylic Deprotonation. You have likely dissolved the salt in a solvent containing trace basicity (e.g., amine-contaminated DMF) or a buffer with pH > 7.5. The color is the aci-nitro anion.

Corrective Protocol:

  • Immediate Quench: Add dilute HBF₄ or HCl (0.1 M) dropwise until the color disappears.

  • Solvent Check: Ensure your organic solvent (DMSO, DMF, Acetonitrile) is "Anhydrous" grade and free of amine stabilizers.

  • Buffer Exchange: Switch to a non-nucleophilic buffer (e.g., MES or Acetate) adjusted to pH 4.5 – 6.0.

Issue 2: "The compound precipitates when I add it to my reaction buffer."

Diagnosis: The Tetrafluoroborate (


) Solubility Trap. 
While the trimethylammonium cation is hydrophilic, the 

anion is "soft" and poorly hydrated. In high ionic strength aqueous solutions (like PBS), the salt may "salt out."

Corrective Protocol:

  • Co-solvent Strategy: Pre-dissolve the compound in Acetonitrile (MeCN) or DMSO before adding to the aqueous buffer. Keep the organic fraction >10% if possible.

  • Anion Exchange: If water solubility is critical and

    
     is interfering, consider anion exchange to the Chloride (
    
    
    
    ) form using an ion-exchange resin (e.g., Dowex 1x8), though this increases hygroscopicity.
Issue 3: "Yields are low in alkylation reactions."

Diagnosis: Competitive Hydrolysis. At high pH (necessary for some alkylations), the hydroxide ion (


) competes with your target nucleophile, attacking the benzylic carbon to form (4-nitrophenyl)methanol.

Corrective Protocol:

  • pH Window: Operate at the lowest pH that maintains your nucleophile's reactivity.

  • Concentration: Use a large excess of the nucleophile relative to the ammonium salt to statistically favor the desired substitution over hydrolysis.

Part 3: Validated Protocols

Protocol A: Preparation of Stabilized Stock Solution (10 mM)

Use this protocol to prevent spontaneous degradation during storage.

StepActionCritical Parameter
1 Weigh 28.2 mg of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate.Handle in low light (nitrobenzyls are photolabile).
2 Prepare Acidified DMSO : Add 10 µL of conc. HCl to 10 mL of anhydrous DMSO.Acid stabilizes the cation.
3 Dissolve solid in 1 mL of Acidified DMSO.Vortex until clear.
4 Dilute to 10 mL with standard Anhydrous DMSO.Final Conc: 10 mM.
5 Storage: Aliquot into amber vials. Store at -20°C.Shelf Life: 6 months.
Protocol B: pH Troubleshooting Logic Tree

Use this flow to determine if your experimental conditions are safe for the reagent.

Troubleshooting Start Start: Check Solution Color Color Is solution Purple/Blue? Start->Color YesColor pH is too High (>7.5) Benzylic Anion Present Color->YesColor Yes NoColor Solution is Colorless Color->NoColor No Action1 Acidify with 0.1M HBF4 or Acetic Acid YesColor->Action1 CheckPpt Is there Precipitation? NoColor->CheckPpt Action1->Color Re-check YesPpt BF4 Anion Salting Out CheckPpt->YesPpt Yes NoPpt System Stable CheckPpt->NoPpt No Action2 Add 10-20% MeCN or DMSO to solubilize YesPpt->Action2 Action2->NoPpt

Figure 2: Decision matrix for stabilizing Trimethyl(4-nitrobenzyl)ammonium solutions.

Part 4: Technical Specifications & Data

Physicochemical Properties
PropertyValueImplication for Research
Molecular Weight 282.04 g/mol Calculation basis.
Benzylic pKa ~16 (H₂O) / <12 (DMSO)CRITICAL: Becomes significantly more acidic in organic solvents due to poor anion solvation, leading to easier deprotonation [1].

(Cation)
~265 nmUV quantification wavelength (Acidic pH).

(Anion)
~550-600 nmBroad visible absorption (Purple) indicates instability.
Solubility DMSO, MeCN, AcetonePoor solubility in non-polar organics (Hexane, Et₂O).
Compatibility Matrix
Reagent ClassCompatibilityNotes
Strong Bases (NaOH, NaH) Incompatible Causes immediate deprotonation and degradation.
Weak Bases (Bicarbonate) ⚠️ Caution Monitor pH; keep < 7.5.
Acids (HCl, HBF₄) Compatible Stabilizes the cationic form.
Oxidizers ⚠️ Caution Nitro group is stable, but benzylic position is oxidizable.

References

  • Kütt, A., et al. (2018).[1] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(42), 3738-3748. (Establishes pKa trends for activated benzylic systems).

  • Crampton, M. R. (1969). "The acidity of the nitrobenzyl carbon." Journal of the Chemical Society B: Physical Organic, 85-89. (Foundational mechanism of nitro-activated carbon acidity).

  • Sigma-Aldrich (Merck). "Safety Data Sheet: Trimethyl(4-nitrobenzyl)ammonium chloride" (Analogous cation data).

  • PubChem. "Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate Compound Summary." National Library of Medicine.

For further assistance, please contact the Application Science team with your specific buffer composition and intended application.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Interpretation of Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate , a quaternary ammonium salt frequently employed as a phase-transfer catalyst and synthetic intermediate. Unlike standard spectral databases, this document focuses on the comparative diagnostic performance of the tetrafluoroborate (


) salt against its halide precursors (e.g., bromides) and neutral amine analogues.

We address the specific needs of drug development professionals by detailing the diagnostic chemical shifts that confirm quaternization, the influence of the nitro group on the aromatic system (AA'BB' coupling), and the solubility advantages of the tetrafluoroborate counterion in spectral analysis.

Part 1: Structural Analysis & Theoretical Prediction

The target molecule consists of a 4-nitrobenzyl group attached to a trimethylammonium cation, balanced by a non-coordinating tetrafluoroborate anion.[1]

Molecular Logic & Signal Assignment

The spectrum is defined by three distinct regions:

  • Aromatic Region (

    
     7.7 – 8.4 ppm):  Dominated by the strong electron-withdrawing nature of the Nitro (
    
    
    
    ) group and the Ammonium (
    
    
    ) center. This creates a classic AA'BB' splitting pattern.
  • Benzylic Region (

    
     4.6 – 4.8 ppm):  The methylene (
    
    
    
    ) protons are deshielded by the adjacent quaternary nitrogen.
  • Aliphatic Region (

    
     3.0 – 3.2 ppm):  The nine equivalent protons of the trimethylammonium group (
    
    
    
    ) appear as a sharp, intense singlet.
Visualization: Structural Coupling Network

The following diagram maps the proton environments to their expected splitting patterns and chemical shifts.

G Molecule Trimethyl(4-nitrobenzyl) ammonium BF4 NO2 NO2 Group (Electron Withdrawing) Molecule->NO2 Ammonium N+(CH3)3 (Pos. Charge/Deshielding) Molecule->Ammonium Ha Ha (Ortho to NO2) δ ~8.3 ppm Doublet (d) NO2->Ha Strong Deshielding Hb Hb (Meta to NO2) δ ~7.8 ppm Doublet (d) NO2->Hb Weak Deshielding Ammonium->Hb Long range -I Hc Hc (Benzylic CH2) δ ~4.7 ppm Singlet (s) Ammonium->Hc Inductive Effect (-I) Hd Hd (Trimethyl) δ ~3.1 ppm Singlet (s, 9H) Ammonium->Hd Direct Attachment Ha->Hb Ortho Coupling (J ~8-9 Hz)

Figure 1: Structural coupling network correlating functional groups with observed NMR signals.

Part 2: Experimental Protocol

To ensure reproducibility and accurate comparative analysis, the following protocol minimizes solvent artifacts and concentration-dependent shifts.

Materials & Reagents
  • Analyte: Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (>98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) v/v.

    • Why DMSO-d6?

      
       salts often exhibit poor solubility in 
      
      
      
      . DMSO ensures complete dissolution and prevents ion-pairing aggregation effects that broaden peaks.
  • Internal Standard: TMS (set to

    
     0.00 ppm).
    
Sample Preparation Workflow
  • Weighing: Transfer 10–15 mg of the salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6. Vortex for 30 seconds. Ensure the solution is clear; any turbidity indicates incomplete solvation or impurities (e.g., inorganic salts).

  • Transfer: Filter through a glass wool plug into a precision NMR tube (5mm) if any particulate remains.

  • Acquisition:

    • Probe Temperature: 298 K (25°C).

    • Scans: 16 (minimum) to resolve the aromatic satellites.

    • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of the

      
       protons).
      

Part 3: Comparative Spectral Analysis

This section objectively compares the target product against its primary precursor, 4-Nitrobenzyl bromide , to demonstrate the diagnostic markers of successful synthesis.

Comparative Data Table (DMSO-d6)
Proton AssignmentPrecursor: 4-Nitrobenzyl Bromide (

ppm)
Product: Ammonium

Salt (

ppm)

(Shift)
MultiplicityIntegration
Aromatic (

)
8.248.35+0.11Doublet (d)2H
Aromatic (

)
7.757.82+0.07Doublet (d)2H
Benzylic (

)
4.854.70-0.15Singlet (s)2H
Trimethyl (

)
Absent3.10NEW Singlet (s)9H
Detailed Interpretation
1. The Diagnostic "Fingerprint" (

)

The most definitive proof of identity is the appearance of the trimethylammonium signal at


 3.10 ppm .
  • Comparison: In a neutral amine precursor (e.g., N,N-dimethyl-4-nitrobenzylamine), the

    
     protons would appear upfield at approximately 
    
    
    
    2.2 ppm
    .
  • Performance Insight: The downfield shift to ~3.1 ppm confirms the presence of the positive charge (

    
    ), validating the quaternary salt formation.
    
2. The Benzylic Shift (

)

Contrary to simple intuition, the benzylic methylene often shifts slightly upfield or remains similar when converting from a bromide (


 4.85) to a quaternary ammonium (

4.[2]70) in DMSO.
  • Mechanistic Reason: While the

    
     is electron-withdrawing, the bulky trimethyl group creates a shielding cone and steric environment that differs from the bromide. However, the key differentiator is the integration ratio .
    
  • Validation: The integral of the

    
     (2H) must match the aromatic signals (2H:2H) and the trimethyl signal (9H). A ratio deviation here suggests hydrolysis to benzyl alcohol.
    
3. The Aromatic System (AA'BB')

The 4-nitro group creates a strong dipole.

  • 
     (Ortho to 
    
    
    
    ):
    Highly deshielded (~8.35 ppm) due to the anisotropic effect of the nitro group and electron withdrawal.
  • 
     (Meta to 
    
    
    
    ):
    Less deshielded (~7.82 ppm). The coupling constant (
    
    
    ) is typically 8.5–9.0 Hz, characteristic of para-substitution.

Part 4: Counterion Performance (Tetrafluoroborate vs. Halides)

Why choose the tetrafluoroborate (


) salt over the bromide (

) or chloride (

)?
Solubility & Resolution
  • Halides (

    
    , 
    
    
    
    ):
    Often suffer from limited solubility in organic NMR solvents (like
    
    
    or Acetone-d6), requiring the use of
    
    
    or highly polar DMSO.
  • Tetrafluoroborate (

    
    ):  The non-coordinating, bulky anion disrupts the crystal lattice energy, often enhancing solubility in organic media (e.g., Acetone-d6, Acetonitrile-d3). This allows for spectral analysis in solvents that do not exchange exchangeable protons (unlike 
    
    
    
    ).
Ion Pairing Effects

In non-polar solvents, tight ion pairing can shift proton signals.


 is a "soft," weakly coordinating anion.
  • Performance: It minimizes concentration-dependent chemical shift drifting compared to halides, which can form tight ion pairs or H-bonds with the benzylic protons, causing peak broadening.

Diagram: Diagnostic Workflow

Use this logic flow to confirm product purity.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckRegion1 Check 3.0 - 3.2 ppm Start->CheckRegion1 Decision1 Sharp Singlet (9H)? CheckRegion1->Decision1 Result1 Quaternary N+ Confirmed Decision1->Result1 Yes Result2 Impurity/Neutral Amine Decision1->Result2 No (or Shift < 2.5ppm) CheckRegion2 Check 4.6 - 4.9 ppm (Benzylic CH2) Result1->CheckRegion2 Decision2 Singlet (2H)? CheckRegion2->Decision2 CheckRegion3 Check Aromatics (AA'BB' Pattern) Decision2->CheckRegion3 Yes Final Product Verified: Trimethyl(4-nitrobenzyl)ammonium BF4 CheckRegion3->Final

Figure 2: Step-by-step diagnostic logic for confirming the identity of the quaternary ammonium salt.

Part 5: Troubleshooting & Artifacts

ArtifactChemical Shift (

)
CauseSolution
Water Peak 3.33 ppm (in DMSO)Hygroscopic nature of quaternary salts.Dry salt under vacuum (

) or add molecular sieves to the NMR tube.
Hydrolysis ~4.6 ppm (

) + ~5.4 ppm (

)
Conversion to 4-nitrobenzyl alcohol.Ensure anhydrous conditions; avoid heating in wet DMSO.
Solvent Residual 2.50 ppm (Quintet)DMSO-d5 (incomplete deuteration).Use as secondary reference point.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[3] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (Standard text for substituent effects).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects and acidity). Link

  • ChemicalBook. "4-Nitrobenzyl bromide NMR Spectrum." (Reference for precursor shifts). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide." (Source for physical properties and safety). Link

Sources

Characteristic FT-IR peaks of nitrobenzyl trimethyl ammonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: FT-IR Characterization of Nitrobenzyl Trimethyl Ammonium Tetrafluoroborate vs. Structural Analogs

Executive Summary

Product: Nitrobenzyl Trimethyl Ammonium Tetrafluoroborate (CAS: 252280-73-2) Primary Application: Photocleavable linkers ("caged" compounds), phase-transfer catalysis, and electrochemical electrolytes. Analytical Challenge: Distinguishing the target quaternary ammonium salt from its halogenated precursors and counter-ion analogs during synthesis.

This guide provides a field-proven FT-IR profiling strategy. Unlike generic spectral lists, we focus on differential diagnosis —using specific vibrational modes to validate the simultaneous presence of the nitro-aromatic core, the quaternary ammonium center, and the tetrafluoroborate anion.

Mechanistic Insight: Spectral Deconvolution

To accurately characterize this molecule, we must treat it as a tripartite system. The IR spectrum is a superposition of three distinct vibrational domains that must all be present.

Domain A: The Tetrafluoroborate Anion ( )

The


 anion is the most dominant feature in the fingerprint region. In an ideal tetrahedral symmetry (

), it exhibits a triply degenerate stretching mode (

). However, in the crystalline solid state, interaction with the quaternary ammonium cation often lowers this symmetry (to

or lower), causing peak splitting.
  • Diagnostic Band: 1000–1100 cm⁻¹ (Very Strong, Broad).

  • Validation: Absence of this band immediately confirms the material is not a tetrafluoroborate salt (likely a chloride or bromide).

Domain B: The Nitro Group ( )

The nitro group provides two "anchor" peaks that are relatively invariant to the counter-ion but highly sensitive to the aromatic substitution pattern.

  • Asymmetric Stretch (

    
    ): ~1520–1535 cm⁻¹  (Strong).
    
  • Symmetric Stretch (

    
    ): ~1340–1350 cm⁻¹  (Strong).
    
Domain C: The Quaternary Ammonium Cation ( )

The positive charge on the nitrogen intensifies the C-H stretching vibrations of the adjacent methyl groups compared to a neutral amine.

  • C-H Stretch: 3000–3050 cm⁻¹ (Distinct shoulder on the aliphatic C-H band).

  • C-N Stretch: ~900–970 cm⁻¹ (Often obscured by the massive

    
     signal).
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target compound with its most common synthesis precursor and its direct counter-ion analog.

Table 1: Differential FT-IR Peak Assignments
Functional GroupModeTarget Compound (BF4 Salt)Alternative A (Chloride Salt)Alternative B (Precursor: Nitrobenzyl Bromide)
Anion (

)
B-F Stretch1000–1100 cm⁻¹ (Strong, Broad) Absent (Transparent region)Absent
Nitro (

)
Asym. Stretch1525–1535 cm⁻¹ 1525–1535 cm⁻¹1520–1530 cm⁻¹
Nitro (

)
Sym. Stretch1345–1355 cm⁻¹ 1345–1355 cm⁻¹1340–1350 cm⁻¹
Cation (

)
C-H Stretch~3030 cm⁻¹ ~3030 cm⁻¹Absent (No

groups)
Leaving Group C-Br StretchAbsent Absent ~600–700 cm⁻¹ (Weak/Fingerprint)

Critical Insight: The transition from Alternative A (Chloride) to the Target (BF4) is confirmed solely by the appearance of the 1000–1100 cm⁻¹ band. If this band is weak or sharp, the anion exchange is incomplete.

Experimental Protocol: Synthesis & Validation

This protocol describes the synthesis of the target from the bromide precursor, followed by the self-validating IR check.

Phase 1: Synthesis (Menschutkin Reaction & Ion Exchange)
  • Quaternization: Dissolve p-nitrobenzyl bromide (1 eq) in dry acetonitrile. Add Trimethylamine (2 eq, in ethanol/THF). Stir at RT for 12h. Precipitate with diethyl ether.

    • Result:p-Nitrobenzyl trimethyl ammonium bromide (Intermediate).

  • Anion Exchange: Dissolve the bromide salt in minimal water. Add

    
     (1.1 eq) aqueous solution. The 
    
    
    
    salt is typically less soluble in cold water or can be extracted into nitromethane/DCM depending on lipophilicity. Alternatively, use an ion-exchange resin (Amberlite) pre-loaded with
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or Methanol/Ether.

Phase 2: FT-IR Acquisition Strategy
  • Sample Prep: KBr Pellet (preferred for ionic solids to prevent crystal orientation effects) or Diamond ATR.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 minimum.

Phase 3: The "Triad Check" (Self-Validation)

To approve a batch, the spectrum must satisfy the following Boolean logic:

  • Band A (1050 cm⁻¹) = TRUE (Confirm Anion)

  • Band B (1530 cm⁻¹) = TRUE (Confirm Nitro Core)

  • Band C (3030 cm⁻¹) = TRUE (Confirm Quaternization)

  • Band D (1700 cm⁻¹) = FALSE (Confirm absence of oxidized aldehyde/acid impurities)

Visualization: Characterization Workflow

G Start Crude Product (Unknown Salt) IR_Scan Acquire FT-IR Spectrum (4000 - 400 cm⁻¹) Start->IR_Scan Check_1050 Check 1000-1100 cm⁻¹ (Strong/Broad Band?) IR_Scan->Check_1050 Check_1530 Check 1530 & 1350 cm⁻¹ (Nitro Peaks Present?) Check_1050->Check_1530 Yes Result_Cl Likely Chloride/Bromide Analog (Incomplete Exchange) Check_1050->Result_Cl No Result_BF4 Confirmed: Tetrafluoroborate Salt Check_1530->Result_BF4 Yes Result_NonNitro Wrong Precursor (Missing Nitro Group) Check_1530->Result_NonNitro No

Caption: Logic flow for validating the chemical identity of Nitrobenzyl Trimethyl Ammonium Tetrafluoroborate using diagnostic IR bands.

References

  • American Chemical Society. (2022). Infrared and Terahertz Spectroscopic Investigation of Tetrafluoroborate Ionic Liquids. ACS Omega. Retrieved from [Link]

  • Organic Syntheses. (1943). Synthesis of p-Nitrobenzyl Bromide. Coll. Vol. 2, p.443. Retrieved from [Link]

  • ResearchGate. (2025). FT-IR spectra of p-nitrobenzene diazonium tetrafluoroborate. Retrieved from [Link]

Comparison Guide: Mass Spectrometry Fragmentation of (4-Nitrobenzyl)trimethylammonium Cation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hard" Probe

In the landscape of mass spectrometry, the (4-nitrobenzyl)trimethylammonium cation (


, m/z 195.1) serves a critical role beyond simple structural identification. It is a definitive "thermometer ion"  used to calibrate and map the internal energy distribution of ionization sources (ESI, MALDI) and collision cells.

Unlike its methoxy-substituted counterparts, which fragment under "soft" conditions, the 4-nitro derivative requires significantly higher critical energy (


) to dissociate. This guide compares its fragmentation kinetics against standard alternatives, establishing it as the superior probe for high-energy regimes and "hard" ionization tuning.

Mechanistic Architecture

The fragmentation of quaternary ammonium ions is governed by the stability of the incipient carbocation. For (4-nitrobenzyl)trimethylammonium, the mechanism is almost exclusively a heterolytic


-bond cleavage .
The Dissociation Pathway

Upon collisional activation (CID), the weakest bond—the


 bond connecting the benzyl group to the ammonium nitrogen—ruptures.
  • Charge Localization: The positive charge is initially localized on the quaternary nitrogen.

  • Bond Weakening: Vibrational excitation stretches the

    
     bond.
    
  • Heterolysis: The bond breaks, neutralizing the nitrogen to form trimethylamine (neutral loss).

  • Cation Formation: The charge transfers to the benzylic carbon, forming the 4-nitrobenzyl cation (m/z 136.0).

The Substituent Effect (The "Nitro" Factor)

The uniqueness of this ion lies in the 4-nitro group :

  • Electron Withdrawing: The

    
     group exerts a strong electron-withdrawing effect (Hammett constant 
    
    
    
    ).
  • Destabilization: This withdraws electron density from the benzene ring, significantly destabilizing the forming benzyl cation.

  • Energy Consequence: Because the product cation is less stable, the transition state energy barrier is raised. Consequently, this molecule "survives" higher internal energies before fragmenting compared to unsubstituted benzylammonium.

Comparative Performance: The Thermometer Ion Scale

To utilize this ion effectively, it must be contextualized within the "benzylammonium series." The table below compares the 4-nitro variant with its alternatives, demonstrating why it is the choice for high-energy calibration.

Table 1: Comparative Fragmentation Energetics[1]
Feature(4-Nitrobenzyl)TMA Benzyl-TMA (Standard) (4-Methoxybenzyl)TMA
Precursor m/z 195.11 150.13180.14
Primary Fragment m/z 136 (4-nitrobenzyl)m/z 91 (Benzyl)m/z 121 (4-methoxybenzyl)
Neutral Loss Trimethylamine (59 Da)Trimethylamine (59 Da)Trimethylamine (59 Da)
Hammett

+0.78 (Withdrawing)0.00 (Reference)-0.78 (Donating)
Cation Stability Low (Destabilized)ModerateHigh (Resonance Stabilized)
Critical Energy (

)
High (~1.8 - 2.0 eV) Medium (~1.3 eV)Low (~0.9 eV)
Application Probing "Hard" Conditions (In-source fragmentation, high CID)General CalibrationProbing "Soft" Conditions (Cool sources)

Key Insight: If your goal is to detect "hot" spots in an ion guide or to tune a Q-TOF for maximum transmission of fragile metabolites, the 4-Methoxy variant is too sensitive (it will fragment 100%). The 4-Nitro variant provides the necessary dynamic range to observe survival yield changes at higher energies.

Visualizing the Pathway

The following diagram illustrates the heterolytic cleavage and the specific m/z transitions.

Fragmentation Precursor Precursor Ion [M]+ m/z 195.1 (4-Nitrobenzyl)trimethylammonium TS Transition State [C---N Bond Stretch] Precursor->TS CID Activation (+ Energy) Product Fragment Ion [C7H6NO2]+ m/z 136.0 (4-Nitrobenzyl cation) TS->Product Heterolytic Cleavage Neutral Neutral Loss N(CH3)3 Trimethylamine (59 Da) TS->Neutral Elimination

Figure 1: Heterolytic fragmentation pathway of (4-nitrobenzyl)trimethylammonium. The high energy barrier to the Transition State (TS) is due to the destabilizing effect of the nitro group.

Experimental Protocol: Internal Energy Calibration

This protocol describes how to use the 4-nitro cation to generate a "Survival Yield" curve, which creates a fingerprint of your instrument's energetics.

Reagents & Preparation
  • Analyte: (4-Nitrobenzyl)trimethylammonium chloride (Sigma-Aldrich or equivalent).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Prepare a

    
     working solution. Note: Avoid high concentrations to prevent space-charge effects.
    
Instrument Setup (Generic Q-TOF/Orbitrap)
  • Ionization: ESI Positive Mode.

  • Flow Rate:

    
     (Direct Infusion).
    
  • Resolution: > 20,000 (to resolve isotopic envelopes).

Data Acquisition Workflow
  • Base Scan: Acquire a spectrum at the lowest possible Collision Energy (CE = 0 or 5 eV). Ensure the precursor (

    
    ) at m/z 195.1 is the base peak.
    
  • Energy Ramp: Stepwise increase the Collision Energy (or Cone Voltage for in-source studies) in increments of 2-5 eV.

  • Monitor: Record the intensity of:

    • Precursor (

      
      ): m/z 195.1
      
    • Fragment (

      
      ): m/z 136.0
      
  • Calculation: For each energy step, calculate the Survival Yield (SY) :

    
    
    
Interpretation
  • SY = 1.0 (100%): The internal energy is below the critical threshold (

    
    ).
    
  • SY = 0.5 (50%): This is the

    
     point. For the 4-nitro variant, this value will be significantly higher than for the unsubstituted variant.
    
  • Application: If you are comparing two mass spectrometers, the one that yields a lower SY for the same set voltage is imparting more internal energy (is "hotter").

References

  • Collette, C., & De Pauw, E. (1998). The use of substituted benzylpyridinium ions as thermometer ions in electrospray mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Gabelica, V., & De Pauw, E. (2005).[1] Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. Link

  • Cooks, R. G., et al. (1999). Thermochemical determinations by the kinetic method. Mass Spectrometry Reviews. Link

  • Asakawa, D., & Saikusa, K. (2022). Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions. Journal of the American Society for Mass Spectrometry.[2][1] Link

Sources

Precision Benchmarking: Purity Assay Architectures for Quaternary Ammonium Tetrafluoroborate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Quaternary ammonium tetrafluoroborate salts (


) are the lifeblood of high-voltage electrochemical double-layer capacitors (EDLCs) and non-aqueous batteries due to their wide electrochemical windows (> 4.5 V). However, their utility is governed by a strict Stability Paradox : the very anion that provides oxidative stability (

) is prone to hydrolysis in the presence of trace water, generating corrosive

and insulating metal fluorides.

This guide moves beyond basic "purity testing" to establish a Forensic Purity Architecture . We compare three distinct analytical methodologies—Ion Chromatography (IC), Quantitative NMR (qNMR), and Potentiometric Titration—to determine which method best mitigates the risk of false positives caused by sample degradation during analysis.

Critical Degradation Mechanism: The Blind Spot

Before selecting an assay, the analyst must understand what they are measuring. Unlike stable anions (e.g., bis(trifluoromethanesulfonyl)imide), tetrafluoroborate is dynamic.

The Hydrolysis Cascade:




Expert Insight: Standard HPLC methods often use acidic mobile phases which accelerate this hydrolysis, leading to "ghost peaks" and underestimation of purity. The protocols below are designed to arrest this mechanism.

Comparative Analysis of Assay Methods

Method A: Suppressed Ion Chromatography (IC)

The Gold Standard for Anionic Impurities

Mechanism: Separates ions based on affinity to a quaternary ammonium functionalized stationary phase. Best For: Quantifying trace halides (


, 

) and differentiating hydrolysis products (

) from the parent

.
Experimental Protocol
  • System: Dionex ICS-5000+ or Metrohm 930 Compact IC.

  • Column: High-capacity anion exchange (e.g., Metrosep A Supp 5 or Dionex IonPac AS22).

  • Eluent: 3.2 mM

    
     / 1.0 mM 
    
    
    
    (Alkaline pH stabilizes
    
    
    ).
  • Suppressor: Chemical suppression (regenerant: 100 mM

    
    ).
    
  • Flow Rate: 0.7 mL/min.[1]

  • Sample Prep: Dissolve 100 mg salt in 50 mL acetonitrile/water (20:80 v/v) .

    • Note: The acetonitrile cosolvent is critical to wet the hydrophobic cation and prevent precipitation on the column guard.

Pros:

  • Speciation: Can see

    
    , 
    
    
    
    , and
    
    
    as distinct peaks.
  • Sensitivity: LOD < 10 ppb for halides.

Cons:

  • Retention Time Drift: Large hydrophobic cations (

    
    ) can foul the column, reducing capacity over time.
    
  • Cost: High consumables cost (columns/suppressors).

Method B: Quantitative NMR (qNMR)

The Structural Validator

Mechanism: Uses the integration of nuclear spin resonance signals relative to an Internal Standard (IS) of certified purity.[2] Best For: Absolute stoichiometry of the cation (


) and detection of organic precursors (e.g., unreacted amines).
Experimental Protocol
  • Nuclei:

    
     (for cation) and 
    
    
    
    (for anion).
  • Internal Standard (IS):

    • For

      
      : Maleic Acid  (Singlet at 
      
      
      
      6.3 ppm) or Dimethyl Sulfone (DMSO2) .
    • For

      
      : 3,5-Bis(trifluoromethyl)benzoic acid .[3]
      
  • Solvent: DMSO-

    
     (Prevents hydrolysis better than 
    
    
    
    ).
  • Acquisition Parameters (Crucial):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds for
      
      
      ).
    • Scans: 16–64 (for S/N > 150).

Pros:

  • Orthogonal Data: Measures both cation and anion in one session.

  • Speed: No equilibration time required.

Cons:

  • Sensitivity: LOD ~0.1% (not suitable for trace halide analysis).

  • Hygroscopy: Weighing errors due to water uptake directly skew results.

Method C: Potentiometric Titration

The Robust Workhorse

Mechanism: Precipitation titration of halides with Silver Nitrate (


).
Best For:  Bulk quantification of Chloride/Bromide impurities (>50 ppm).
Experimental Protocol
  • Titrant: 0.005 M

    
     (standardized).
    
  • Electrode: Silver Ring Electrode (Metrode) or Chloride-Selective Electrode (ISE).

  • Solvent: 50% Methanol / 50% Water (Acidified with

    
    ).
    
  • Endpoint Detection: Dynamic Equivalence Point Titration (DET).

Pros:

  • Cost: Extremely low.

  • Robustness: Matrix effects are minimal compared to IC.

Cons:

  • Blindness: Cannot detect

    
     degradation; only measures halides.
    
  • Waste: Generates silver waste.

Performance Comparison Summary

FeatureIon Chromatography (IC)qNMR (

/

)
Potentiometric Titration
Primary Analyte Anion (

) & Halides
Cation (

) & Organics
Halides (

,

)
Limit of Detection < 10 ppb (Excellent)~0.1 wt% (Moderate)~10 ppm (Good)
Precision (RSD) < 2.0%< 1.0% (with proper

)
< 1.0%
Degradation Risk Medium (Hydrolysis during run)Low (Aprotic solvent)Low
Throughput 20 min/sample10 min/sample5 min/sample
Equipment Cost High (

$)
Very High (

)
Low ($)

Visualizations & Workflows

Figure 1: Method Selection Decision Tree

Caption: Logic flow for selecting the appropriate purity assay based on the specific impurity class of concern.

PurityDecisionTree Start Start: Define Impurity Target ImpurityType Impurity Class? Start->ImpurityType Halides Trace Halides (Cl-, Br- < 50ppm) ImpurityType->Halides High Sensitivity BulkHalides Bulk Halides (> 50ppm) ImpurityType->BulkHalides Routine QC Organics Organic Precursors (Amines, Alkyl Halides) ImpurityType->Organics Structural Stoichiometry Salt Stoichiometry (Cation:Anion Ratio) ImpurityType->Stoichiometry Molar Ratio MethodIC Method A: Ion Chromatography Halides->MethodIC MethodTitration Method C: Potentiometric Titration BulkHalides->MethodTitration MethodNMR Method B: Quantitative NMR Organics->MethodNMR Stoichiometry->MethodNMR

Figure 2: The IC "Safe-Path" Workflow

Caption: Optimized Ion Chromatography workflow designed to minimize on-column hydrolysis of tetrafluoroborate.

ICWorkflow cluster_eluent Mobile Phase Sample Solid Sample (R4N BF4) Dissolution Dissolution (20% MeCN / 80% H2O) Sample->Dissolution Minimize Time Filter Filtration (0.22 µm PTFE) Dissolution->Filter Injection Injection (20 µL Loop) Filter->Injection Guard Guard Column (Traps Organics) Injection->Guard Separation Analytical Column (Anion Exchange) Guard->Separation BF4- / Cl- Sep Suppression Suppressor (Neutralizes Eluent) Separation->Suppression Detect Conductivity Detector Suppression->Detect Eluent Carbonate Buffer (pH > 9) Eluent->Injection

References

  • Freire, M. G., et al. (2010).[4] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749.[4] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link]

  • Villagrán, C., et al. (2006). Impurity Effects on the Electrochemical Window of Ionic Liquids. ECS Transactions, 3(35), 49. Retrieved from [Link]

Sources

Comparative Guide: Trimethyl(4-nitrobenzyl)ammonium Tetrafluoroborate vs. Tetrabutylammonium Salts in Catalysis and Electrochemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate quaternary ammonium salt is a foundational decision that dictates the thermodynamic and kinetic boundaries of your experimental system. While the tetrafluoroborate (


) anion provides universally excellent solubility in polar aprotic solvents and high anodic stability, the choice of the accompanying cation—whether aliphatic or aryl-functionalized—fundamentally alters the molecule's behavior at phase boundaries and electrode surfaces.

This guide objectively compares the ubiquitous Tetrabutylammonium tetrafluoroborate (TBATFB) against the specialized Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (TMNBATFB) , providing mechanistic causality, experimental data, and self-validating protocols for researchers in organic synthesis and electrochemistry.

Physicochemical & Structural Comparison

The structural divergence between these two salts drives their distinct application profiles. TBATFB relies on four symmetrical, lipophilic butyl chains, making it chemically inert and highly soluble in organic media[1]. Conversely, TMNBATFB features an asymmetrical structure with a highly polar, electron-withdrawing 4-nitrobenzyl moiety. This functionalization imparts unique biological activity (e.g., antimicrobial properties via cell membrane disruption) and drastic interfacial tension reduction, but sacrifices electrochemical stability[2].

Table 1: Quantitative & Structural Data Summary
PropertyTetrabutylammonium tetrafluoroborate (TBATFB)Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (TMNBATFB)
CAS Number 429-42-5252280-73-2
Molecular Weight 329.27 g/mol 282.04 g/mol
Cation Structure Symmetrical, aliphatic (

total)
Asymmetrical, nitroaromatic (

total)
Electrochemical Window Wide (

-2.5V to +2.0V vs

)
Narrow cathodic (Nitro reduction at

-0.8V)
Interfacial Tension (1.0 M) Moderate reductionExtreme reduction (72.8 to 15.3 mN/m)
Primary Use Case Supporting electrolyte, general PTCSpecialized PTC, redox mediator, antimicrobial

Phase-Transfer Catalysis (PTC): Interfacial Dynamics

Mechanistic Causality

In biphasic organic synthesis (e.g., N-alkylation or halogen replacement), mass transfer across the aqueous-organic interface is the rate-limiting step. TBATFB functions as a classic phase-transfer catalyst (PTC) by forming a loose ion pair with the aqueous nucleophile; its extreme lipophilicity drags the nucleophile into the organic phase[1].

However, TMNBATFB operates through a more aggressive interfacial mechanism. Experimental measurements demonstrate that TMNBATFB reduces the surface tension at the water-organic interface from 72.8 mN/m to an astonishing 15.3 mN/m at a 1.0 mol/L concentration[2]. This dramatic amphiphilic behavior increases the mass transfer coefficient from 0.001 cm/s (uncatalyzed) to 0.012 cm/s, effectively eliminating mass transfer limitations and allowing the reaction to approach ideal kinetic conditions[2]. Furthermore, the electron-deficient nitroaromatic ring can engage in


 stacking with aromatic substrates, providing pre-transition state organization.

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu Nucleophile (Nu⁻) QNu_aq Active Ion Pair [Q⁺Nu⁻] Nu->QNu_aq Ion Pairing Q_aq Catalyst Cation (Q⁺) Q_aq->QNu_aq QNu_org Active Ion Pair [Q⁺Nu⁻] QNu_aq->QNu_org Phase Transfer (Lowers Interfacial Tension) Product Product (R-Nu) QNu_org->Product Substitution QX_org Spent Catalyst [Q⁺X⁻] QNu_org->QX_org Halide Exchange Substrate Substrate (R-X) Substrate->Product QX_org->Q_aq Catalyst Regeneration

Caption: Phase-transfer catalysis cycle highlighting ion pairing and interfacial transport.

Experimental Protocol: Biphasic N-Alkylation via PTC

Objective: Synthesize an N-alkylated imide using TMNBATFB to overcome severe mass transfer limits.

  • Preparation: Dissolve 10 mmol of the imide substrate and 12 mmol of the alkyl halide in 20 mL of dichloromethane (organic phase).

  • Aqueous Phase: Prepare a solution of 15 mmol NaOH in 20 mL deionized water.

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of TMNBATFB to the biphasic mixture.

  • Reaction: Stir vigorously at 1000 RPM at room temperature. Causality Note: High shear rate combined with TMNBATFB's interfacial tension reduction maximizes the interfacial surface area.

  • Self-Validation: Monitor via TLC. The disappearance of the starting material within 2-4 hours, coupled with the absence of a severe, unresolvable emulsion upon cessation of stirring, validates efficient catalytic turnover.

  • Workup: Separate the organic layer, wash with water (

    
     mL) to remove the water-soluble spent catalyst (
    
    
    
    ), dry over anhydrous
    
    
    , and concentrate under reduced pressure.

Electrochemical Profiling: Stability vs. Reactivity

Mechanistic Causality

In non-aqueous electrochemistry, the supporting electrolyte must provide ionic conductivity without undergoing Faradaic reactions (oxidation/reduction) within the potential range of interest[3].

TBATFB is the gold standard supporting electrolyte because its aliphatic C-H and C-N bonds possess a very high Lowest Unoccupied Molecular Orbital (LUMO) and a very low Highest Occupied Molecular Orbital (HOMO). This grants it a massive electrochemical window, making it highly stable under reductive conditions and ideal for electropolymerization studies[3][4].

Conversely, TMNBATFB is electrochemically fragile. The strongly electron-withdrawing nitro group (


) significantly lowers the LUMO energy of the molecule. Under cathodic sweep, the nitro group readily accepts an electron to form a radical anion (typically around -0.6V to -1.0V vs 

), which can further reduce to a hydroxylamine or amine depending on proton availability[2][4]. Therefore, TMNBATFB is unsuitable as a general supporting electrolyte for deep reductions, but serves as an excellent redox mediator or a probe for studying nitroaromatic reduction mechanisms.

Electro_Window TBA Tetrabutylammonium (TBA⁺) Aliphatic C-H / C-N Bonds TBA_Mech High LUMO / Low HOMO Energy Resists Electron Transfer TBA->TBA_Mech TMNBA Trimethyl(4-nitrobenzyl)ammonium Nitroaromatic Moiety TMNBA_Mech Low LUMO Energy Electron-Withdrawing -NO₂ TMNBA->TMNBA_Mech TBA_Result Wide Electrochemical Window (-2.5V to +2.0V vs Ag/Ag⁺) TBA_Mech->TBA_Result TMNBA_Result Narrow Cathodic Window (Reduction Onset ~ -0.8V) TMNBA_Mech->TMNBA_Result TBA_App Universal Supporting Electrolyte (Electropolymerization, Deep Reductions) TBA_Result->TBA_App TMNBA_App Redox Mediator / Biological Probe (Antimicrobial Studies) TMNBA_Result->TMNBA_App

Caption: Divergent electrochemical stability pathways based on cation LUMO/HOMO energy levels.

Experimental Protocol: Cyclic Voltammetry (CV) Window Determination

Objective: Map the accessible electrochemical window of the chosen electrolyte.

  • Electrolyte Preparation: Prepare a 0.1 M solution of the selected salt (TBATFB or TMNBATFB) in anhydrous, HPLC-grade Acetonitrile (ACN).

  • Degassing: Purge the solution with ultra-pure

    
     or Argon for 15 minutes. Causality Note: Dissolved oxygen reduces at approximately -0.8V. Failing to degas will result in an 
    
    
    
    reduction peak that perfectly masks the intrinsic nitro-reduction peak of TMNBATFB, leading to false cathodic limits[3].
  • Cell Assembly: Utilize a three-electrode setup: Glassy Carbon working electrode (polished with alumina slurry), Platinum wire counter electrode, and

    
     reference electrode.
    
  • Voltammetric Sweep: Using a potentiostat, sweep the potential from 0.0 V to +2.0 V (anodic), then reverse from 0.0 V to -2.5 V (cathodic) at a scan rate of 100 mV/s.

  • Self-Validation: For TBATFB, the absence of Faradaic current (

    
    ) between -2.0V and +1.5V validates solvent purity and cell integrity. For TMNBATFB, the appearance of an irreversible cathodic peak near -0.8V confirms the successful electrochemical reduction of the 4-nitrobenzyl moiety.
    

Conclusion

The selection between these two tetrafluoroborate salts hinges entirely on the desired chemical environment. TBATFB remains the undisputed choice for applications requiring extreme electrochemical stability and generalized lipophilic phase transfer[1][3]. Conversely, TMNBATFB should be deployed when researchers need to exploit its unique amphiphilic properties to drastically lower interfacial tension in sluggish biphasic reactions, or when investigating its specific biological and redox-active properties[2].

References

  • "Buy Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate | 252280-73-2" - Smolecule.
  • "Applications of Tetrabutylammonium Tetrafluoroborate in Organic Synthesis: Application Notes and Protocols" - Benchchem.
  • "electrochemical window of tetrabutylammonium tetrafluoroborate in acetonitrile" - Benchchem.
  • "Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability" - PMC.

Sources

Validating the Synthesis of Nitrobenzyl Ammonium Salts: A Comparative Guide to Elemental Analysis vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Performance Comparison, Experimental Validation, and Purity Diagnostics

Introduction: The Purity Paradox in Organic Salts

Nitrobenzyl ammonium salts are highly valued in organic synthesis and drug development, primarily functioning as photocleavable protecting groups, prodrug linkers, and precursors for complex molecular architectures. However, validating the synthesis of these compounds presents a unique analytical challenge. Because they are ionic and highly polar, they readily co-precipitate with inorganic salts and rapidly absorb atmospheric moisture.

While modern laboratories often default to High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, these techniques are fundamentally limited when it comes to proving absolute macroscopic purity. To ensure batch-to-batch reproducibility and satisfy stringent publication guidelines, Elemental Analysis (EA)—specifically CHNS combustion analysis—remains the gold standard.

Mechanistic Causality: Why Spectroscopic Methods Fall Short

When synthesizing a nitrobenzyl ammonium salt, the standard chemical pathway involves an


 alkylation of a tertiary amine with a nitrobenzyl halide[1].

G A Nitrobenzyl Halide + Tertiary Amine B SN2 Alkylation (Reflux in Acetonitrile) A->B C Crude Nitrobenzyl Ammonium Salt B->C D Recrystallization (Absolute Ethanol) C->D E Pure Ammonium Salt (Target) D->E

Workflow for the synthesis and purification of nitrobenzyl ammonium salts.

During this process, two "silent" impurities frequently contaminate the final product:

  • Inorganic Salts: If counterion exchange is performed, or if starting materials degrade, residual inorganic salts (e.g., NaCl, KBr) can remain trapped in the crystal lattice. NMR is entirely blind to these NMR-inactive inorganic species[2].

  • Water of Hydration: Ammonium salts are notoriously hygroscopic. While

    
     NMR can detect water, quantifying it accurately is difficult due to proton exchange with deuterated solvents and signal broadening.
    

Elemental analysis solves this by combusting the entire sample at ~900 °C and quantifying the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur[3]. If a sample contains 5% invisible NaCl, the mass fractions of C, H, and N will proportionally drop, instantly failing the strict ±0.4% deviation threshold required by major chemical journals[4].

Comparative Analysis of Purity Validation Methods

To objectively compare the utility of EA against alternative methods, we must analyze their operational blind spots and ideal use cases.

Table 1: Comparison of Purity Validation Methods
Analytical MethodPrimary OutputCritical Blind SpotsBest Use Case
Elemental Analysis (CHNS) Absolute mass fraction of elementsCannot determine molecular connectivity or structural isomersMacroscopic purity, detecting inorganic salts & hydration states

H /

C NMR
Molecular structure, proton environmentsBlind to inorganic salts; poor

quantification
Structural elucidation, detecting organic impurities
High-Resolution MS Exact mass-to-charge ratio (m/z)Only detects ionizable species; ignores bulk matrixConfirming the molecular formula of the organic cation
HPLC-UV Chromatographic puritySalts elute in the void volume; requires chromophoresQuantifying organic related substances

Self-Validating Experimental Protocol

To guarantee the integrity of your nitrobenzyl ammonium salt, the synthesis and validation must function as a closed, self-correcting loop. If the EA fails, the protocol dictates mandatory recrystallization.

G Start Synthesized Salt NMR 1H/13C NMR (Structural ID) Start->NMR HRMS HRMS (Exact Mass) Start->HRMS EA Elemental Analysis (CHNS) Start->EA Check Deviation ≤ ±0.4%? EA->Check Pass Absolute Purity Confirmed (Ready for use) Check->Pass Yes Fail Impure: Contains Salts/H2O (Recrystallize) Check->Fail No

Multi-modal validation logic emphasizing EA for absolute purity confirmation.

Step-by-Step Workflow: Synthesis and EA Validation

Step 1:


 Alkylation 
  • Dissolve 1.0 eq of 2-nitrobenzyl bromide in anhydrous acetonitrile.

  • Add 1.1 eq of triethylamine dropwise under an inert argon atmosphere to prevent amine oxidation.

  • Reflux the mixture at 80 °C for 12 hours. The polar ammonium salt will precipitate as it forms.

Step 2: Isolation and Primary Purification

  • Cool the reaction to 0 °C to maximize precipitation.

  • Filter the crude N-(2-nitrobenzyl)triethylammonium bromide under vacuum and wash with cold diethyl ether to remove unreacted starting materials.

Step 3: Desiccation (The Critical Pre-EA Step) Causality Check: Elemental analysis cannot distinguish between surface moisture and true water of crystallization. To prevent false failures, surface water must be removed.

  • Dry the crude salt in a vacuum oven at 60 °C and <10 mbar for 24 hours.

  • Store immediately in a desiccator over

    
    .
    

Step 4: CHNS Elemental Analysis

  • Weigh 1–3 mg of the dried sample into a tin capsule using an ultra-microbalance (resolution ±0.1 μg)[5].

  • Combust the sample in an automated CHNS analyzer at 900 °C with an oxygen flow of 250 mL/min[3].

  • Compare the found mass percentages against the theoretically calculated values.

Quantitative Data Interpretation

The accepted standard for absolute purity in organic chemistry requires that the found values for Carbon, Hydrogen, and Nitrogen fall within ±0.4% of the calculated theoretical values[6].

Table 2: Representative Elemental Analysis Data Interpretation

Target Compound:


 (Theoretical: C 49.22%, H 6.67%, N 8.83%)
Sample BatchFound C (%)Found H (%)Found N (%)Max Deviation (Δ)Diagnostic Conclusion
Batch A 49.156.708.80-0.07% (Pass)Pure. Ready for downstream application.
Batch B 46.506.308.34-2.72% (Fail)Inorganic Contamination. Uniform drop indicates residual salts.
Batch C 46.576.918.35-2.65% (Fail)*Hydration. Matches theoretical values for a monohydrate (

).

Data Insights:

  • Batch A comfortably passes the ±0.4% threshold, confirming >95% absolute purity and the absence of inorganic contaminants[6].

  • Batch B shows a uniform depression in C, H, and N values. This uniform drop is the classic signature of an inorganic salt contaminant (e.g., residual NaBr), which contributes mass but no combustible elements.

  • Batch C shows a significant deviation, but the elevated Hydrogen relative to Carbon indicates the compound has formed a stable monohydrate (

    
    ). Once the theoretical formula is adjusted to include one water molecule, the values align perfectly.
    

Conclusion

While NMR and HRMS are indispensable for confirming the molecular architecture of nitrobenzyl ammonium salts, they cannot validate macroscopic purity on their own. Elemental analysis remains an irreplaceable tool in the analytical chemist's arsenal, providing a definitive, quantitative safeguard against silent inorganic impurities and variable hydration states.

References

  • An International Study Evaluating Elemental Analysis, NIH / Journal of Organic Chemistry,
  • An International Study Evaluating Elemental Analysis, ACS Central Science,
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergradu
  • Elemental analysis: an important purity control but prone to manipul
  • Developing new metal-based therapeutics: Challenges and opportunities, ResearchG
  • Synthesis and Antibacterial Activity of Ionic Liquids and Organic Salts, MDPI,

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate, a compound that, due to its composite nature, requires a multi-faceted approach to waste management. Our goal is to move beyond mere compliance and foster a culture of intrinsic safety and environmental stewardship.

Understanding the Hazard Profile: A Tale of Three Moieties

Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate is a quaternary ammonium salt. A comprehensive disposal plan necessitates an understanding of the potential hazards contributed by each of its structural components: the quaternary ammonium cation, the nitrobenzyl group, and the tetrafluoroborate anion.

  • Quaternary Ammonium Cation: This component can exhibit corrosive properties.[1][2] Quaternary ammonium compounds are also known to be toxic to aquatic life, making their release into waterways a significant environmental concern.[3]

  • 4-Nitrobenzyl Group: Aromatic nitro compounds are often categorized as hazardous substances.[4] They can be reactive and may pose an explosion risk under certain conditions, particularly when mixed with reducing agents or bases.[4][5] The nitro group also contributes to the compound's toxicity.[6]

  • Tetrafluoroborate Anion: While generally more stable than other fluoride salts, tetrafluoroborates can decompose under acidic conditions or upon heating to produce toxic fumes, including hydrogen fluoride.[7][8] Exposure to fluoride ions can cause severe, delayed-onset burns.

Given this composite hazard profile, Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate must be treated as a hazardous waste, requiring disposal through a licensed and approved waste management facility.[7][9]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during the collection and storage of waste. Adherence to the following protocols is mandatory to minimize risk.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following table summarizes the required PPE when handling Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.[9][10]Protects against splashes and potential dust generation, which can cause serious eye damage.[11][12]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][9]Prevents skin contact, which can cause irritation or chemical burns.[13]
Body Protection A lab coat is standard. For larger quantities or spill cleanup, chemical-resistant coveralls are recommended.[4]Minimizes the risk of bodily exposure and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is necessary if dusts are generated or if handling outside of a ventilated enclosure.[4]Protects against inhalation of the compound, which may cause respiratory irritation.[13][14]
Waste Storage and Segregation

All waste containing Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate must be segregated and stored according to the following principles:

  • Identify as Hazardous Waste: All unused product and any materials contaminated with it (e.g., gloves, wipes, absorbent pads) must be treated as hazardous waste.[4][15]

  • Use Designated Containers: Collect waste in a clearly labeled, dedicated hazardous waste container with a tightly sealing lid. The container must be compatible with the chemical.[4][9]

  • Avoid Incompatibilities: Store this waste away from strong acids, strong bases, oxidizing agents, and reducing agents to prevent vigorous or explosive reactions.[4][13]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.[5]

Step-by-Step Disposal Protocol

Follow this systematic procedure for the collection and disposal of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate waste.

Step 1: Waste Collection

  • Carefully transfer solid Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate waste into a designated hazardous waste container.

  • For materials contaminated with the compound (e.g., filter paper, gloves), place them in a sealed, labeled plastic bag or directly into the hazardous waste container.[4]

Step 2: Container Labeling

  • Immediately affix a hazardous waste label to the container.[4] The label must include the chemical name: "Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate," the associated hazards (e.g., "Corrosive," "Toxic"), and the date the waste was first added.

Step 3: Temporary Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[16] This area should be secure and away from incompatible materials.[4]

  • Ensure the container remains closed at all times, except when adding waste.[15]

Step 4: Scheduling Disposal

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor to arrange for pickup.[4][15]

  • Do NOT attempt to transport the hazardous waste yourself.[15]

Step 5: Final Disposal Method

  • The standard and required method for the disposal of this type of chemical waste is through incineration in a licensed hazardous waste facility.[7][9] This high-temperature process ensures the complete destruction of the organic components and allows for the scrubbing of hazardous gaseous byproducts like hydrogen fluoride.

What NOT to Do:

  • DO NOT dispose of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate down the drain. It is toxic to aquatic life and not suitable for sewer disposal.[3][7][13]

  • DO NOT dispose of this chemical in the regular trash.[17]

  • DO NOT mix this waste with other waste streams unless explicitly approved by your EHS department.[9]

  • DO NOT allow the waste to evaporate in a fume hood.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste Generation: Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe no_drain DO NOT Dispose Down Drain start->no_drain no_trash DO NOT Dispose in Regular Trash start->no_trash no_mix DO NOT Mix with Incompatibles start->no_mix container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Solid Waste & Contaminated Materials container->collect label_waste Securely Label Container with Chemical Name & Hazards collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store check Ensure Segregation from Incompatible Materials store->check contact_ehs Contact EHS or Licensed Waste Contractor for Pickup check->contact_ehs end Professional Disposal via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Control the Spill: If safe to do so, prevent the spill from spreading using a chemical absorbent material like sand or vermiculite. Do not use combustible materials.[18]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[4][6]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Report: Report the spill to your EHS department.

By adhering to these rigorous, well-founded procedures, we can ensure that our innovative work in the laboratory does not come at the cost of safety or environmental integrity. Trust in our processes is built upon the pillars of scientific understanding, meticulous execution, and a shared commitment to responsible chemical stewardship.

References

  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University. Retrieved from [Link]

  • 4-NITROBENZYL ALCOHOL EXTRA PURE MSDS. (2017, December 18). Loba Chemie. Retrieved from [Link]

  • Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides - Safety Data Sheet. (2019, April 11). Chemos GmbH & Co.KG. Retrieved from [Link]

  • 4-Nitrobenzyl chloride - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]

  • Quaternary ammonium chloride compound - Safety Data Sheet. (n.d.). Regulations.gov. Retrieved from [Link]

  • Triethylmethylammonium Tetrafluoroborate - Safety Data Sheet. (2024, December 6). TCI America. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 4-Nitrobenzenediazonium Tetrafluoroborate - Safety Data Sheet. (2024, October 28). TCI America. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Clean Quick® Broad Range Quaternary Sanitizer - Concentrate - Safety Data Sheet. (2015, April 7). P&G Professional. Retrieved from [Link]

  • Quaternary Ammonia Compound Disinfection Protocols. (2017). The Watershed Center. Retrieved from [Link]

  • 4-Nitrobenzenediazonium tetrafluoroborate - Safety Data Sheet. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

Sources

Personal protective equipment for handling Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate

Executive Summary

As a Senior Application Scientist, I approach the handling of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate (CAS: 252280-73-2)[1] not merely as a routine reagent transfer, but as a precision logistical operation. For researchers and drug development professionals, understanding the mechanistic toxicology of this compound is non-negotiable. This guide provides the authoritative, step-by-step operational framework required to handle this reagent safely, ensuring both scientific integrity and personnel security.

Mechanistic Toxicology & Hazard Profile

The hazard profile of this compound is bipartite, stemming from its two distinct functional moieties:

  • The Tetrafluoroborate (

    
    ) Anion:  While often considered a stable, non-coordinating anion in strictly anhydrous conditions, 
    
    
    
    is highly susceptible to hydrolysis when exposed to ambient moisture or acidic environments[2]. This hydrolysis pathway generates hydrofluoric acid (HF)[3]. HF is uniquely dangerous; unlike other mineral acids, the neutral HF molecule penetrates deep into dermal tissue before dissociating. Once inside, the fluoride ion (
    
    
    ) aggressively binds to physiological calcium and magnesium, leading to systemic hypocalcemia, deep tissue necrosis, and potential cardiac arrhythmias[4].
  • The Nitrobenzyl Quaternary Ammonium Cation: Nitroaromatics are known sensitizers and can be absorbed transdermally. The quaternary ammonium structure adds a layer of severe mucosal and ocular irritability.

Toxicology Compound Trimethyl(4-nitrobenzyl) ammonium tetrafluoroborate Exposure Moisture / Acidic Environment Compound->Exposure Hydrolysis BF4- Hydrolysis Exposure->Hydrolysis HF Hydrogen Fluoride (HF) Release Hydrolysis->HF Tissue Deep Tissue Penetration HF->Tissue Hypocalcemia Ca2+ Depletion (Hypocalcemia) Tissue->Hypocalcemia Intervention Calcium Gluconate Gel (2.5%) Intervention->Hypocalcemia Neutralizes F-

Mechanistic pathway of tetrafluoroborate hydrolysis to HF and calcium gluconate intervention.

Quantitative Hazard Data

To properly contextualize the operational risk, we must look at the quantitative exposure thresholds associated with its primary decomposition product (HF).

Property / MetricValueClinical & Operational Significance
CAS Number 252280-73-2Unique identifier for precise inventory and SDS tracking[1].
Molecular Weight 282.04 g/mol Required for exact stoichiometric calculations during reaction setup[1].
OSHA PEL (HF) 3 ppm (TWA)Permissible Exposure Limit over an 8-hour shift. Dictates mandatory fume hood use[5].
IDLH (HF) 30 ppmImmediately Dangerous to Life or Health. Requires immediate laboratory evacuation[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling compounds that can generate HF. The following matrix outlines the required defense layers and the causality behind their selection.

Protection AreaRequired EquipmentMechanistic Justification
Ocular/Face Chemical splash goggles + Full face shieldProtects against micro-aerosolization. HF vapor causes irreversible corneal damage[4].
Dermal (Hands) Double-gloving: Heavy-duty Neoprene (outer) over Nitrile (inner)Nitrile alone is rapidly permeated by HF. Neoprene provides superior resistance to fluorinated compounds[7].
Dermal (Body) Chemical-resistant Tyvek suit or heavy rubberized apronPrevents transdermal absorption of the nitroaromatic moiety and protects against corrosive burns[5].
Respiratory Certified Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of hydrolyzed HF vapors and nitroaromatic dust[4].

Operational Workflow & Experimental Protocols

Trustworthy science requires self-validating protocols. The following methodologies ensure that every handling step inherently verifies its own safety.

OperationalWorkflow Prep 1. Risk Assessment & PPE Setup Weighing 2. Weighing in Fume Hood Prep->Weighing Reaction 3. Reaction Execution (Anhydrous) Weighing->Reaction Quench 4. Controlled Quenching (CaCO3) Reaction->Quench Waste 5. Segregated Disposal (HF/Nitro) Quench->Waste

Step-by-step operational workflow for handling tetrafluoroborate salts.

Protocol 1: Anhydrous Weighing and Transfer

Causality: Ambient moisture must be strictly excluded to prevent the catalytic hydrolysis of the


 anion into HF[2].
  • Environmental Control: Purge the analytical balance chamber with an inert gas (Nitrogen or Argon). If an enclosed balance is unavailable, operate strictly within a climate-controlled, low-humidity fume hood.

  • Static Elimination: Quaternary ammonium salts are highly prone to static charge buildup. Utilize an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats. Self-Validation: If the powder clings to the spatula, static is present; re-apply the anti-static gun before proceeding to prevent aerosolization.

  • Weighing by Difference: Tare a sealed, anhydrous vial. Transfer the estimated mass of Trimethyl(4-nitrobenzyl)ammonium tetrafluoroborate into the vial, seal it, and record the mass. This minimizes the compound's exposure time to atmospheric moisture.

Protocol 2: Reaction Quenching and Workup

Causality: Unreacted tetrafluoroborate must be neutralized safely without generating an exothermic HF release.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath.

  • Fluoride Sequestration: Instead of a standard aqueous quench, slowly add a saturated aqueous solution of calcium carbonate (

    
    ). Self-Validation: The calcium ions will immediately sequester any free fluoride ions generated during the quench, precipitating them as highly insoluble, inert calcium fluoride (
    
    
    
    ). The cessation of
    
    
    evolution validates that the acidic fluoride species have been fully neutralized.

Emergency Response & Spill Management

In the event of dermal exposure, time is the critical variable. Because HF penetrates deeply, surface washing alone is inadequate[8].

  • Immediate Flush: Flush the affected area with copious amounts of water for exactly 5 minutes (do not use the standard 15-minute flush, as this delays the antidote application)[8].

  • Antidote Application: Immediately massage 2.5% Calcium Gluconate gel into the affected skin using double-gloved hands[9]. Causality: The gel provides a high localized concentration of calcium, creating a concentration gradient that forces the deeply penetrated fluoride ions to bind topically, preventing them from leaching calcium from the underlying bone[5].

  • Medical Escalation: Reapply the gel every 15 minutes while in transit to emergency medical services.

Disposal & Waste Management Plan

Improper disposal of tetrafluoroborate salts can lead to delayed container failure.

  • Container Compatibility: NEVER dispose of fluorinated waste in glass containers. HF reacts with silicon dioxide (

    
    ) to form gaseous silicon tetrafluoride (
    
    
    
    ), which can cause the glass to etch, weaken, and violently rupture[7]. Use only high-density polyethylene (HDPE) or Teflon (PTFE) waste carboys.
  • Segregation: Segregate this waste stream from strong acids (which accelerate HF generation) and clearly label the container as "Contains Fluorinated/Nitroaromatic Waste - HF Generation Risk."

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.